1,4-Dimethoxybenzene-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
142.19 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dimethoxybenzene |
InChI |
InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI Key |
OHBQPCCCRFSCAX-LNFUJOGGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 1,4-Dimethoxybenzene-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of 1,4-Dimethoxybenzene-d4 in scientific research, with a particular focus on its role as a stable isotope-labeled internal standard in quantitative analytical methods. This document details its core uses, presents typical quantitative data, and offers comprehensive experimental protocols for its application.
Introduction: The Principle of Isotope Dilution
This compound is the deuterium-labeled form of 1,4-Dimethoxybenzene, an endogenous metabolite. In research, its primary and most critical application is as an internal standard in analytical techniques, particularly in mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). The use of stable isotope-labeled compounds like this compound is the cornerstone of the isotope dilution mass spectrometry (IDMS) method.
The fundamental principle of IDMS lies in the near-identical physicochemical properties of a deuterated standard and its non-deuterated (native) analyte. During sample preparation (extraction, concentration) and analysis, any loss of the target analyte will be mirrored by a proportional loss of the deuterated internal standard. By adding a known amount of this compound to a sample at the beginning of the workflow and measuring the ratio of the native analyte to the labeled standard in the final analysis, it is possible to accurately quantify the analyte, correcting for both analyte loss and matrix effects. Matrix effects are the suppression or enhancement of the analyte's signal due to other components in the sample matrix.
Core Research Applications
The application of this compound as an internal standard is prevalent in studies requiring precise and accurate quantification of organic compounds in complex matrices.
-
Environmental Monitoring: A primary application is in the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in environmental samples such as water, soil, and air. Its chemical properties make it a suitable internal standard for the quantification of pollutants like aromatic hydrocarbons.
-
Food and Beverage Analysis: In food science, it can be used to quantify flavor and aroma compounds, as well as potential contaminants, ensuring the safety and quality of consumer products.
-
Drug Development and Pharmacokinetics: While less commonly cited for this specific molecule, the principle of using deuterated standards is central to pharmacokinetic studies. These standards are used to precisely measure the concentration of a drug or its metabolites in biological fluids like plasma and urine over time. The impact of deuterium (B1214612) substitution on the pharmacokinetics of pharmaceuticals is a significant area of study.
Quantitative Data Summary
The utility of this compound as an internal standard is predicated on its high purity. The following table summarizes typical quality specifications for a commercially available standard.
| Parameter | Typical Specification | Significance |
| Chemical Purity | ≥98% | Ensures that the standard itself does not introduce significant impurities that could interfere with the analysis. |
| Isotopic Purity | ≥98 atom % D | A high degree of deuteration is crucial to prevent isotopic overlap with the native analyte's mass spectrum, ensuring accurate ratio measurements. |
In a typical quantitative experiment, a calibration curve is generated by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the native analyte. The table below presents illustrative data for such a calibration.
Note: The following data is representative and intended for illustrative purposes.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard (IS) Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 15,100 | 0.101 |
| 5.0 | 7,650 | 15,250 | 0.502 |
| 10.0 | 15,300 | 15,150 | 1.010 |
| 25.0 | 38,250 | 15,300 | 2.500 |
| 50.0 | 75,500 | 15,100 | 5.000 |
| 100.0 | 151,000 | 15,100 | 10.000 |
Experimental Protocols
The following is a detailed protocol for the quantification of a hypothetical volatile organic compound (e.g., benzene) in a water sample using this compound as an internal standard, followed by GC-MS analysis.
1. Preparation of Standards
-
Internal Standard Stock Solution (ISSS): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) to prepare a stock solution of 1000 µg/mL.
-
Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of the target analyte (e.g., benzene) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to volumetric flasks. Add a constant, known amount of the ISSS to each calibration standard (e.g., to achieve a final concentration of 10 ng/mL of this compound in each). Dilute to the final volume with methanol.
2. Sample Preparation
-
Collect a known volume of the water sample (e.g., 10 mL) in a suitable vial.
-
Spike the sample with a known amount of the ISSS to achieve the same concentration as in the calibration standards (e.g., 10 ng/mL).
-
Add a suitable extraction solvent (e.g., 1 mL of hexane) to the water sample.
-
Vortex the mixture vigorously for 2 minutes to extract the analyte and the internal standard into the organic phase.
-
Allow the phases to separate. Carefully transfer the organic layer to a clean vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Analyte (Benzene): m/z 78 (quantification), m/z 77 (qualifier).
-
Internal Standard (this compound): m/z 142 (quantification), m/z 127 (qualifier).
-
-
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the peak area ratio for the unknown sample.
-
Calculate the concentration of the analyte in the unknown sample using the linear regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the workflow and logic of using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logic of internal standard correction for analytical variability.
Conclusion
This compound serves as a powerful tool in modern analytical research. Its use as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry framework enables researchers to achieve highly accurate and precise quantification of organic compounds in complex matrices. By effectively compensating for variations in sample preparation and instrumental analysis, it ensures the reliability and validity of experimental data, making it an invaluable asset in fields ranging from environmental science to pharmaceutical development.
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Dimethoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Dimethoxybenzene-d4, a deuterated analog of 1,4-dimethoxybenzene (B90301). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analysis. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and expected analytical data.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the non-deuterated precursor, 1,4-dimethoxybenzene, via the methylation of hydroquinone (B1673460). The second, crucial step is the deuteration of the aromatic ring of 1,4-dimethoxybenzene through electrophilic aromatic substitution using a strong deuterated acid.
Step 1: Synthesis of 1,4-Dimethoxybenzene
The initial synthesis of 1,4-dimethoxybenzene is a well-established Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone by a base, followed by nucleophilic attack of the resulting phenoxide ions on a methylating agent.
Reaction Scheme:
Materials:
-
Hydroquinone
-
Potassium hydroxide (B78521) (KOH)
-
Iodomethane (B122720) (CH3I)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone (1.0 eq) and potassium hydroxide (4.0 eq) in dimethyl sulfoxide (DMSO).
-
Stir the mixture at room temperature until the solids are fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Add iodomethane (2.2 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them several times with water to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxybenzene as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 95-99% | [1] |
| Purity (crude) | >95% | |
| Melting Point | 57 °C |
Step 2: Deuteration of 1,4-Dimethoxybenzene
The second step involves the electrophilic aromatic substitution of the four hydrogen atoms on the benzene (B151609) ring with deuterium (B1214612). This is achieved by treating 1,4-dimethoxybenzene with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O). The electron-donating methoxy (B1213986) groups activate the aromatic ring, facilitating the electrophilic attack by deuterons.
Reaction Scheme:
Materials:
-
1,4-Dimethoxybenzene (from Step 1)
-
Deuterated sulfuric acid (D2SO4, 98% in D2O)
-
Deuterium oxide (D2O)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 1,4-dimethoxybenzene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a mixture of deuterated sulfuric acid in deuterium oxide (e.g., a 1:5 v/v mixture) to the flask.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by 1H NMR by taking small aliquots from the reaction mixture, quenching with water, extracting with an organic solvent, and analyzing the disappearance of the aromatic proton signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Typical Yield | 80-90% |
| Isotopic Purity | >98% |
| Purity (crude) | >90% |
Purification of this compound
The crude this compound can be purified by either recrystallization or column chromatography to obtain a high-purity product suitable for research and development purposes.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Methanol (B129727) or Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. A typical starting eluent could be 95:5 hexane:ethyl acetate.
-
Collect the fractions and monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Synthesis Workflow
References
Deconstructing the Certificate of Analysis for 1,4-Dimethoxybenzene-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a starting material.[1][2][3] This guide provides an in-depth exploration of a typical CoA for 1,4-Dimethoxybenzene-d4, a deuterated internal standard often used in mass spectrometry-based quantitative analysis.[4][5] By understanding the data presented and the underlying experimental methods, users can ensure the accuracy and reliability of their results.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the quality assurance department of a manufacturer that confirms a specific batch of a product meets its predetermined specifications.[3][6][7] It provides a summary of the quality control tests performed, the analytical methods used, and the results obtained for that particular lot.[2]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a CoA for this compound.
Table 1: Identification and General Properties
| Parameter | Specification | Result | Method |
| Product Name | This compound | Conforms | - |
| Catalog Number | Varies | Varies | - |
| Lot Number | Varies | Varies | - |
| Molecular Formula | C₈H₆D₄O₂ | Conforms | - |
| Molecular Weight | 142.20 g/mol | 142.20 | Mass Spectrometry |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Melting Point | 54-58 °C | 55-57 °C | Melting Point Apparatus |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Result | Method |
| Chemical Purity (by GC) | ≥98.0% | 99.5% | Gas Chromatography (GC) |
| Isotopic Purity (D-enrichment) | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry or NMR |
| Residual Solvents | ≤0.5% | Conforms | GC-Headspace |
Table 3: Spectroscopic Data
| Parameter | Specification | Result | Method |
| ¹H NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data presented on a CoA. The following are typical protocols for the key analytical techniques used.
Gas Chromatography (GC)
Objective: To determine the chemical purity of this compound.
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
Methodology:
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak (M+) at the expected m/z for the deuterated compound. The isotopic enrichment is determined by comparing the intensity of the peak for the d4 isotopologue to the intensities of the peaks for the d0 to d3 isotopologues.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of deuterium (B1214612) labeling.
Methodology:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8]
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Data Analysis: The spectrum is analyzed for the presence and integration of characteristic signals. For this compound, the aromatic proton signals will be absent or significantly reduced, while the methoxy (B1213986) proton signal will be present.[9][10]
Visualizations
Diagrams can aid in understanding complex workflows and relationships.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Chemical structure of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. safetyculture.com [safetyculture.com]
- 7. datacor.com [datacor.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Guide to the Physical Properties of 1,4-Dimethoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dimethoxybenzene-d4. Due to the limited availability of specific experimental data for the deuterated species, this guide includes data for the non-deuterated analogue, 1,4-Dimethoxybenzene (B90301), as a close proxy. Deuterium (B1214612) substitution typically has a minimal effect on macroscopic physical properties such as melting and boiling points, with the most significant difference being the molecular weight.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.
| Property | This compound | 1,4-Dimethoxybenzene |
| Molecular Formula | C₈H₆D₄O₂ | C₈H₁₀O₂ |
| Molecular Weight | 142.19 g/mol [1] | 138.166 g/mol [2][3] |
| CAS Number | 21383-12-0 | 150-78-7 |
| Appearance | Not specified; expected to be a white crystalline solid | White crystalline solid/flakes[2][4][5][6] |
| Melting Point | Data not available | 54 - 58 °C[2][4][7] |
| Boiling Point | Data not available | 212 - 213 °C[2][4][7] |
| Solubility | Data not available | Water: Sparingly soluble/Slightly soluble.[2][5] Organic Solvents: Good solubility in ethanol, acetone, and chloroform; very soluble in ether and benzene.[3][5] |
| Density | Data not available | ~1.053 g/cm³ at 25°C |
| Vapor Pressure | Data not available | <0.1 hPa at 20 °C[4] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining key physical properties. These methods are standard and applicable to both 1,4-Dimethoxybenzene and its deuterated analogues.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.
-
Apparatus Setup: The capillary tube is inserted into a melting point apparatus.
-
Heating: The temperature is gradually increased at a controlled rate.
-
Observation: The temperatures at which the solid begins to melt and completely liquefies are recorded to define the melting range.[8]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent to create a saturated solution. The presence of undissolved solid is essential.
-
Equilibration: The vial is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction: The solution is allowed to stand, and a sample of the supernatant is carefully removed using a syringe fitted with a filter to separate the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a prepared calibration curve.
-
Data Reporting: The solubility is expressed in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Spectroscopic Analysis
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (B1202638) (TMS). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
Data Acquisition: The proton spectrum is acquired by averaging a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Processing: The acquired data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the sample, typically dissolved in a volatile solvent, is introduced into the mass spectrometer.
-
Ionization: The sample is ionized in the source, commonly using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Logical Relationships and Workflows
1,4-Dimethoxybenzene and its derivatives serve as important precursors in organic synthesis. For instance, a structurally similar compound, veratraldehyde (3,4-dimethoxybenzaldehyde), is a key starting material for the synthesis of catecholamines like dopamine. The following diagram illustrates a general workflow for this synthetic pathway.
Caption: Synthetic pathway from a 1,4-dimethoxybenzene derivative to dopamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-dimethoxybenzene [chemister.ru]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ICSC 1297 - 1,4-DIMETHOXYBENZENE [inchem.org]
- 7. 1,4-Dimethoxybenzene | 150-78-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
1,4-Dimethoxybenzene-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dimethoxybenzene-d4, a deuterated analog of 1,4-dimethoxybenzene (B90301). This document details its chemical and physical properties, synthesis, and potential applications, with a focus on its use in research and development.
Core Compound Data
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | 1,4-Dimethoxybenzene |
| CAS Number | 21383-12-0[1] | 150-78-7[2] |
| Molecular Formula | C₈H₆D₄O₂ | C₈H₁₀O₂ |
| Molecular Weight | 142.19 g/mol [1] | 138.16 g/mol |
| Appearance | White solid | White crystals |
| Odor | Sweet, floral | Sweet, nut-like |
| Melting Point | Not specified | 54-56 °C |
| Boiling Point | Not specified | 212.6 °C |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
A general experimental protocol for the synthesis of the non-deuterated 1,4-dimethoxybenzene involves the methylation of hydroquinone (B1673460) using dimethyl sulfate (B86663) in an alkaline solution.
Protocol for Synthesis of 1,4-Dimethoxybenzene
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, a solution of hydroquinone in 10% sodium hydroxide (B78521) is prepared.
-
With vigorous stirring, dimethyl sulfate is added dropwise, maintaining the reaction temperature below 40°C with water cooling.
-
After the addition is complete, the mixture is heated on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.
-
Upon cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.
Spectroscopic Analysis
Spectroscopic data is crucial for the verification of the structure and purity of this compound. Due to the substitution of hydrogen with deuterium on the aromatic ring, the ¹H NMR spectrum is significantly simplified, while the ¹³C NMR spectrum will also show characteristic changes.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the six protons of the two methoxy (B1213986) groups. The aromatic protons, which appear as a singlet at approximately 6.8 ppm in the non-deuterated compound, will be absent in the deuterated analog.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show signals for the methoxy carbons and the aromatic carbons. The signals for the deuterated aromatic carbons will be of lower intensity and may show splitting due to carbon-deuterium coupling.
Applications in Research and Development
Deuterated compounds like this compound are valuable tools in various scientific disciplines, primarily due to the kinetic isotope effect. The replacement of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond.
Internal Standard in Mass Spectrometry
One of the primary applications of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows for its clear distinction in a mass spectrum. This enables accurate quantification of the non-deuterated analyte in complex biological matrices.
The logical workflow for using a deuterated internal standard is depicted below:
References
understanding the mass spectrum of 1,4-Dimethoxybenzene-d4
An In-Depth Technical Guide to the Mass Spectrum of 1,4-Dimethoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of this compound (CAS No. 21383-12-0), a deuterated isotopologue of 1,4-Dimethoxybenzene.[1] This document is intended for professionals in research and development who utilize isotope-labeled compounds as internal standards in quantitative mass spectrometry-based assays or in mechanistic studies.[2] The guide covers the predicted fragmentation patterns under electron ionization (EI), detailed experimental protocols for spectral acquisition, and visual diagrams to illustrate key processes.
Molecular Properties
This compound is a stable, isotopically labeled version of 1,4-Dimethoxybenzene where the four hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612) atoms.[1] This substitution results in a mass shift that is critical for its use as an internal standard. The key properties of both the deuterated and non-deuterated forms are summarized for comparison.
| Property | 1,4-Dimethoxybenzene | This compound |
| Molecular Formula | C₈H₁₀O₂ | C₈H₆D₄O₂ |
| Molar Mass | 138.16 g/mol [3][4][5] | 142.20 g/mol |
| CAS Number | 150-78-7[3][4][5] | 21383-12-0[1] |
| Appearance | White crystalline solid[5] | White crystalline solid |
| Boiling Point | 212.6 °C[5] | Not specified, expected to be similar to undeuterated form |
| Melting Point | 54-56 °C[5] | Not specified, expected to be similar to undeuterated form |
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Electron ionization is a standard technique for the analysis of volatile and semi-volatile organic compounds.[2][6] The mass spectrum of this compound is predicted based on the well-documented fragmentation of its undeuterated analogue. Strategic deuterium labeling is a classic method used to elucidate fragmentation pathways of organic ions.[7] The four deuterium atoms on the aromatic ring provide a distinct mass signature, allowing for clear differentiation from the non-labeled compound and aiding in the interpretation of fragment ions.
Predicted Mass Spectrum Data
The primary fragmentation of 1,4-Dimethoxybenzene involves the loss of a methyl group, followed by the loss of carbon monoxide.[6] For the d4 analogue, fragments retaining the aromatic ring will exhibit a +4 Da mass shift compared to the corresponding fragments of the unlabeled compound.
| m/z (1,4-Dimethoxybenzene) | m/z (this compound) | Relative Intensity (Predicted) | Proposed Fragment | Formula |
| 138 | 142 | High | [M]⁺• (Molecular Ion) | [C₈H₆D₄O₂]⁺• |
| 123 | 127 | Very High (Base Peak) | [M - CH₃]⁺ | [C₇H₃D₄O₂]⁺ |
| 95 | 99 | Medium | [M - CH₃ - CO]⁺ | [C₆H₃D₄O]⁺ |
| 77 | 81 | Low | [C₆D₄H]⁺ | [C₆D₄H]⁺ |
Fragmentation Pathway
The fragmentation of this compound under electron ionization begins with the removal of an electron to form the molecular ion (m/z 142). The most favorable subsequent fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups to form a stable oxonium ion (m/z 127), which is typically the base peak. This is followed by the neutral loss of a carbon monoxide (CO) molecule, resulting in a fragment at m/z 99. A minor fragment corresponding to the deuterated phenyl cation may also be observed at m/z 81.
Caption: Primary EI fragmentation pathway for this compound.
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. The following section details a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL), depending on instrument sensitivity.
-
Calibration Standards: If using as an internal standard, spike the calibration standards and unknown samples with a fixed concentration of the this compound working solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the use of this compound, for instance, as an internal standard for quantifying aromatic compounds.[2]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Can be either full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Quantification:
-
This compound: m/z 142 (quantifier), 127 (qualifier).
-
Target Analyte(s): Monitor characteristic ions for each target analyte.
-
-
-
Data Analysis:
-
Identify the chromatographic peak for this compound based on its retention time and mass spectrum.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte.[2]
-
Caption: A typical experimental workflow for GC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzene, 1,4-dimethoxy- [webbook.nist.gov]
- 4. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Interpreting the NMR Spectrum of 1,4-Dimethoxybenzene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of 1,4-Dimethoxybenzene-d4. This deuterated analog of 1,4-dimethoxybenzene (B90301) is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based metabolic studies and for elucidating reaction mechanisms. Understanding its NMR spectrum is crucial for confirming its identity, purity, and for its effective use in experimental settings.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative NMR data for this compound. The chemical shifts for the non-deuterated analog, 1,4-dimethoxybenzene, are provided for comparison.[1][2][3] The introduction of deuterium (B1214612) on the aromatic ring significantly alters the ¹H NMR spectrum by removing the signals corresponding to the aromatic protons. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Corresponding Signal in 1,4-Dimethoxybenzene (ppm)[3] |
| Methoxy (-OCH₃) | ~3.76 | Singlet | 6H | 3.756 |
| Aromatic (Ar-D) | Not observed | - | - | 6.832 (Singlet, 4H) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Corresponding Signal in 1,4-Dimethoxybenzene (ppm)[3] |
| Methoxy (-OCH₃) | ~55.6 | Quartet | 55.6 |
| Aromatic C-D | ~114.1 | Triplet (due to C-D coupling) | 114.1 |
| Aromatic C-O | ~153.4 | Singlet | 153.4 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters are critical for obtaining optimal results.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance signal-to-noise.
-
-
Data Acquisition Parameters (Typical):
-
¹H NMR:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization of Molecular Structure and NMR Interpretation
The following diagrams illustrate the molecular structure of this compound and the logical relationship of its atoms to the expected NMR signals.
Caption: Molecular structure of this compound.
References
A Technical Guide to High-Purity 1,4-Dimethoxybenzene-d4 for Researchers and Drug Development Professionals
An In-depth Guide to the Procurement, Quality Control, and Application of a Key Deuterated Internal Standard
This technical guide provides a comprehensive overview of high-purity 1,4-Dimethoxybenzene-d4, a deuterated aromatic compound essential for a range of applications in research and pharmaceutical development. This document details the commercial availability of this compound, outlines key quality control parameters, and provides experimental protocols for its use as an internal standard in analytical methodologies.
Commercial Availability and Key Specifications
High-purity this compound is available from several specialized chemical suppliers. Researchers can procure this compound from vendors such as MedChemExpress and LGC Standards.[1][2] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical quantitative data on the purity, isotopic enrichment, and other quality control parameters of a specific batch. While the exact specifications may vary between suppliers and batches, a typical CoA will include the data outlined in the table below.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents | Visual Inspection |
Quality Control and Analytical Characterization
Ensuring the chemical purity and isotopic enrichment of this compound is paramount for its effective use, particularly in quantitative analytical applications. The following sections detail the experimental protocols for the characterization of this compound.
Determination of Chemical Purity by Gas Chromatography (GC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The chemical purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To quantify the percentage of deuterium (B1214612) incorporation in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with the ionization source, such as methanol for electrospray ionization (ESI).
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass determination.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Electron Ionization (EI).
-
Mass Analyzer: Set to acquire full scan spectra over a mass range that includes the molecular ions of the deuterated and non-deuterated compound (e.g., m/z 100-200).
-
-
Data Analysis: The relative intensities of the molecular ion peaks corresponding to the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms are measured. The isotopic enrichment is calculated as the percentage of the d4 peak intensity relative to the sum of all isotopic peaks.
Application as an Internal Standard in LC-MS/MS
Deuterated compounds like this compound are widely used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of the corresponding non-deuterated analyte in complex matrices.[3] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variations in sample preparation, matrix effects, and instrument response.[4][5][6][7][8]
Experimental Workflow for Bioanalytical Quantification
The following workflow outlines the use of this compound as an internal standard for the quantification of 1,4-Dimethoxybenzene in a biological matrix such as plasma.
Caption: Workflow for the quantification of 1,4-Dimethoxybenzene using its deuterated analog as an internal standard.
Detailed LC-MS/MS Protocol
Objective: To quantify the concentration of 1,4-Dimethoxybenzene in a plasma sample using this compound as an internal standard.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 1,4-Dimethoxybenzene and this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of 1,4-Dimethoxybenzene into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
1,4-Dimethoxybenzene: Q1 (precursor ion) -> Q3 (product ion) to be determined empirically.
-
This compound: Q1 (precursor ion + 4 Da) -> Q3 (product ion) to be determined empirically.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Pathway of 1,4-Dimethoxybenzene
Understanding the metabolic fate of 1,4-Dimethoxybenzene is crucial in drug development and toxicology studies. The primary metabolic pathway involves O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver.
Caption: The primary metabolic pathway of 1,4-Dimethoxybenzene involves sequential O-demethylation to hydroquinone, followed by conjugation.
Conclusion
High-purity this compound is an indispensable tool for researchers, scientists, and drug development professionals. Its primary application as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data. This guide provides a framework for the procurement, quality assessment, and application of this critical reagent. Adherence to the detailed experimental protocols outlined herein will enable robust and reproducible results in a variety of research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4-Dimethoxybenzene-D6 | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1,4-Dimethoxybenzene-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Dimethoxybenzene-d4 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily presents data for the non-deuterated analog, 1,4-Dimethoxybenzene (B90301). The isotopic labeling with deuterium (B1214612) is expected to have a negligible effect on the solubility properties in organic solvents. Therefore, the data provided for 1,4-Dimethoxybenzene serves as a strong proxy for this compound.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification to formulation development in the pharmaceutical industry. The principle of "like dissolves like" is a fundamental concept governing solubility, indicating that substances with similar polarities are more likely to be soluble in one another.[1] 1,4-Dimethoxybenzene, with its aromatic ring and two ether functional groups, exhibits moderate polarity, leading to its solubility in a variety of organic solvents.[1][2]
Quantitative and Qualitative Solubility Data
A review of available literature provides the following quantitative and qualitative solubility data for 1,4-Dimethoxybenzene. This data is summarized in Table 1. It is important to note that qualitative descriptors such as "soluble" and "very soluble" do not provide specific quantitative values, and for precise applications, experimental determination of solubility is recommended.
Table 1: Solubility of 1,4-Dimethoxybenzene in Various Solvents
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 0.8 g/L | 20 |
| Ethanol (95%) | Alcohol | 1 g in 10 mL | Not Specified |
| Dioxane | Ether | 0.1 g/mL | Not Specified |
| Methanol | Alcohol | Soluble | Not Specified |
| Acetone | Ketone | Soluble | Not Specified |
| Benzene | Aromatic Hydrocarbon | Very Soluble | Not Specified |
| Diethyl Ether | Ether | Very Soluble | Not Specified |
| Ethyl Acetate | Ester | Soluble | Not Specified |
| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocol: Determination of Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.[1]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method, such as HPLC or GC, to generate a calibration curve of instrument response versus concentration.[1]
-
Analyze the diluted sample solution under the same conditions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Data Reporting:
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to perform experimental verification of solubility under the specific conditions of your work.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles, applications, and best practices for utilizing deuterated internal standards in quantitative analysis. Primarily focusing on mass spectrometry-based techniques, this document serves as a comprehensive resource for professionals in drug discovery, development, and clinical bioanalysis seeking to achieve the highest levels of accuracy, precision, and data integrity.
Core Principles of Deuterated Standards in Quantitative Analysis
Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle alteration in mass is the cornerstone of their utility in quantitative analysis, particularly in the context of Isotope Dilution Mass Spectrometry (IDMS) .[2][3]
The fundamental principle of IDMS lies in the addition of a known amount of a deuterated standard to a sample at the earliest possible stage of analysis.[4] Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves in a nearly indistinguishable manner throughout the entire analytical workflow, including extraction, chromatography, and ionization.[5][6] Any sample loss or variability in instrument response will affect both the analyte and the deuterated standard proportionally.[2] The mass spectrometer, however, can differentiate between the two due to their mass-to-charge (m/z) ratio difference.[5] By measuring the ratio of the analyte's signal to the deuterated standard's signal, a highly accurate and precise quantification of the analyte can be achieved, effectively normalizing for a wide range of analytical variables.[7]
Key Advantages of Deuterated Internal Standards:
-
Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[8] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[9][10]
-
Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for as both the analyte and the deuterated standard are lost proportionally.[6]
-
Improved Accuracy and Precision: By minimizing the impact of analytical variability, deuterated standards lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the results.[11]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[8]
Quantitative Data Presentation: A Comparative Overview
The superiority of deuterated internal standards over other approaches, such as using a structural analog or no internal standard, is well-documented. The following tables summarize comparative data from various studies, illustrating the enhanced performance achieved with deuterated standards.
Table 1: Comparison of Assay Precision and Accuracy with Deuterated vs. Structural Analog Internal Standards
| Analyte | Internal Standard Type | Mean Bias (%) | Precision (%RSD) / Standard Deviation of Bias (%) | Reference |
| Kahalalide F | Structural Analogue | 96.8 | 8.6 | [10] |
| Deuterated Standard | 100.3 | 7.6 | [10] | |
| Immunosuppressants (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus) | No Internal Standard | Not Reported | 15-30 | [12] |
| Deuterated Standards | Not Reported | <10 | [12] | |
| Mycophenolic Acid | Structural Analogue | Not Reported | 5.8 - 8.2 | [10] |
| Deuterated Standard (d3-MPA) | 98.2 - 102.7 | 2.8 - 5.6 | [10] |
Data synthesized from referenced literature. %RSD refers to the Relative Standard Deviation.
Table 2: Impact of Internal Standard Choice on Recovery Variability
| Analyte | Internal Standard Type | Number of Donors (Plasma) | Recovery Range | Fold Variation in Recovery | Reference |
| Lapatinib | Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold | [13] |
| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold | [13] | |
| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable | [13] |
*The use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing deuterated internal standards.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL. Store at -20°C or below.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate and consistent response in the mass spectrometer.
Sample Preparation from Biological Matrices
This protocol is a rapid and straightforward method for removing the majority of proteins from a biological fluid sample.[10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma, serum, or whole blood sample (calibrator, QC, or unknown).
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation solvent like methanol with 0.1 M zinc sulfate) to each tube.[6][12]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[6]
-
Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
This protocol describes a general procedure for the extraction of analytes from tissue samples.[14][15]
-
Tissue Weighing and Homogenization: Accurately weigh a portion of the tissue sample and homogenize it in a suitable buffer using a mechanical homogenizer.
-
Internal Standard Spiking: Add the deuterated internal standard working solution to the tissue homogenate.
-
Protein Precipitation/Extraction: Add an appropriate volume of a protein precipitating solvent (e.g., acetonitrile) to the homogenate. Vortex vigorously.
-
Centrifugation: Centrifuge the sample at high speed to pellet the tissue debris and precipitated proteins.
-
Supernatant Processing: Transfer the supernatant to a clean tube for further cleanup (if necessary) or direct analysis by LC-MS/MS.
LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte from endogenous interferences. Ideally, the deuterated internal standard should co-elute with the analyte.[10]
-
Mass Spectrometry (MS/MS): Optimize the mass spectrometer parameters, including ionization mode (e.g., ESI, APCI) and multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated internal standard.
-
Data Processing:
-
Integrate the peak areas of the analyte and the deuterated internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[13]
-
Mandatory Visualizations
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
General Bioanalytical Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Deuterated Standards in Targeted Proteomics of a Signaling Pathway
Caption: Quantification of mTOR pathway phosphoproteins using deuterated peptide standards.
Conclusion
The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to meticulously track the analyte of interest through complex sample preparation and analysis workflows provides an unparalleled level of accuracy and precision.[5] By effectively compensating for a multitude of analytical variables, deuterated standards empower researchers, scientists, and drug development professionals to generate robust, reliable, and defensible data, which is fundamental to the advancement of pharmaceutical and clinical research. While the initial investment in synthesis and characterization may be higher than for other internal standards, the long-term benefits in data quality and confidence in analytical outcomes are invaluable.[15]
References
- 1. Comparative quantification and identification of phosphoproteins using stable isotope labeling and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Dimethoxybenzene-d4 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1,4-Dimethoxybenzene-d4 as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust method for correcting for variations in sample preparation, injection volume, and instrument response, leading to enhanced accuracy and precision in analytical measurements.
Introduction
Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, with wide-ranging applications in environmental monitoring, pharmaceutical development, and food safety. A significant challenge in achieving accurate and reproducible results is the potential for variability introduced during sample preparation and analysis. The internal standard method is a powerful technique to mitigate these variabilities.
An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. It should also be chromatographically resolved from the analytes. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly throughout the entire analytical process, from extraction to ionization. By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte response to the internal standard response is used for quantification, effectively canceling out many sources of error.
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of a model analyte, 1,4-dimethoxybenzene (B90301), in a representative sample matrix. The principles and methods described herein can be adapted for the analysis of other analogous volatile and semi-volatile organic compounds.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a method of choice for high-accuracy quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (1,4-dimethoxybenzene). The analyte and the internal standard are then extracted and analyzed together by GC-MS.
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the presence of deuterium (B1214612) atoms. Quantification is based on the measurement of the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of 1,4-dimethoxybenzene in a water matrix using this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
1,4-Dimethoxybenzene (≥99% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)
-
Deionized water (18.2 MΩ·cm)
-
Standard Solutions Preparation
-
Primary Stock Solution of 1,4-Dimethoxybenzene (1000 µg/mL): Accurately weigh 100 mg of 1,4-dimethoxybenzene and dissolve it in 100 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of 1,4-dimethoxybenzene with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of this compound with methanol to obtain a final concentration of 1 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL glass separatory funnel, add 50 mL of the water sample.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 g of sodium chloride to the sample and shake to dissolve.
-
Add 10 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection vial.
-
Repeat the extraction with a fresh 10 mL portion of dichloromethane and combine the organic extracts.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS operating conditions.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (splitless time 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temp 60°C (hold 2 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 1,4-Dimethoxybenzene | 138 (quantification), 123, 95 (qualifier) |
| This compound | 142 (quantification), 127 (qualifier) |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to 1,4-dimethoxybenzene and this compound based on their retention times and characteristic ions.
-
Peak Integration: Integrate the peak areas for the quantification ions of both the analyte and the internal standard.
-
Calibration Curve Construction: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS) Plot the peak area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS). Perform a linear regression to obtain the calibration curve.
-
Sample Quantification: For each sample, calculate the peak area ratio of the analyte to the internal standard. Use the calibration curve to determine the concentration of the analyte in the sample.
Method Performance and Validation
The following tables present typical performance data for a validated method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µg/L) | R² |
| 1,4-Dimethoxybenzene | 1 - 100 | > 0.998 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) (n=5) | Recovery (%) | Precision (RSD, %) |
| 5.0 | 4.8 | 96 | 5.2 |
| 25.0 | 25.8 | 103.2 | 3.8 |
| 75.0 | 73.5 | 98 | 4.1 |
Table 3: Method Detection and Quantitation Limits
| Parameter | Value (µg/L) |
| Method Detection Limit (MDL) | 0.5 |
| Method Quantitation Limit (MQL) | 1.5 |
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of 1,4-dimethoxybenzene and other structurally similar compounds by GC-MS. The detailed protocol and performance data presented in these application notes demonstrate the effectiveness of this approach in achieving high accuracy and precision. This methodology is well-suited for a variety of applications in research, development, and quality control, where accurate quantification of volatile and semi-volatile organic compounds is critical. Researchers are encouraged to perform method validation in their specific sample matrices to ensure optimal performance.
Application Note: Quantification of Bisphenol A in Water Samples by LC-MS/MS Using 1,4-Dimethoxybenzene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantification of Bisphenol A (BPA) in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision in quantification, 1,4-Dimethoxybenzene-d4 is employed as an internal standard. The use of a deuterated internal standard with similar chemical properties to the target analyte allows for effective correction of matrix effects and variations in instrument response. This method provides a reliable workflow for environmental monitoring and safety assessment of water resources.
Introduction
Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage containers. As an endocrine disruptor, BPA can interfere with the body's hormonal system, raising concerns about its presence in the environment, particularly in water sources. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of BPA at low concentrations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level organic contaminants due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for achieving reliable quantitative results by compensating for sample preparation losses and instrumental variability. This compound is a suitable internal standard for the analysis of BPA due to its structural similarities and comparable chromatographic behavior.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction (SPE) procedure is utilized to extract and concentrate BPA from water samples.
Materials:
-
Water sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
Procedure:
-
To a 100 mL water sample, add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisphenol A (BPA) | 227.1 | 212.1 | 20 |
| 227.1 | 133.1 | 35 | |
| This compound (IS) | 141.1 | 126.1 | 15 |
| 141.1 | 97.1 | 25 |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of BPA in spiked water samples.
| Sample ID | Spiked BPA Concentration (ng/mL) | Measured BPA Concentration (ng/mL) | Recovery (%) |
| Control | 0 | Not Detected | - |
| Spike 1 | 1 | 0.95 | 95 |
| Spike 2 | 5 | 5.10 | 102 |
| Spike 3 | 10 | 9.80 | 98 |
| Spike 4 | 50 | 52.5 | 105 |
| Spike 5 | 100 | 97.0 | 97 |
Visualization
Experimental Workflow
Application Note: Quantification of Fragrance Allergens in Cosmetics Using Gas Chromatography-Mass Spectrometry with 1,4-Dimethoxybenzene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragrance allergens are a group of chemical compounds commonly used in cosmetic and personal care products that can cause allergic reactions in susceptible individuals. Regulatory bodies worldwide have established maximum concentration limits for many of these allergens in consumer products, necessitating accurate and reliable analytical methods for their quantification.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the determination of fragrance allergens.[1] The use of an internal standard is crucial for achieving accurate quantification by correcting for variations in sample preparation and instrument response.
This application note details a comprehensive protocol for the quantification of 27 fragrance allergens in cosmetic matrices using GC-MS with 1,4-Dimethoxybenzene-d4 as an internal standard. While the direct application of this compound for this specific analysis is not widely documented in existing literature, this protocol has been adapted from established methods that utilize structurally similar internal standards, such as 1,4-dibromobenzene (B42075).[1] The deuterated nature of this compound makes it an excellent choice for an internal standard in mass spectrometry-based methods, as it is chemically similar to the target analytes but has a distinct mass-to-charge ratio, preventing interference.
Materials and Methods
Reagents and Standards
-
Solvents: Methyl tert-butyl ether (MTBE), methanol (B129727) (both GC grade or higher).
-
Standards: Certified reference standards of the target fragrance allergens.
-
Internal Standard: this compound (98%+ purity).
-
Anhydrous Sodium Sulfate (B86663): ACS grade or higher.
Standard Solutions Preparation
-
Stock Allergen Standard Solution (1000 µg/mL): Prepare individual stock solutions of each fragrance allergen by dissolving 10 mg of each standard in 10 mL of MTBE.
-
Working Allergen Standard Mixture (10 µg/mL): Prepare a mixed working standard by appropriately diluting the individual stock solutions in MTBE.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound by dissolving 10 mg in 10 mL of MTBE.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with MTBE to a final concentration of 10 µg/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Weigh 0.5 g of the cosmetic sample (e.g., lotion, cream, shampoo) into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of 10 µg/mL solution to achieve a final concentration of 1 µg/mL in the final extract).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 2 g of anhydrous sodium sulfate to remove water.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 125°C.
-
Ramp 2: 7°C/min to 230°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
The specific ions for each fragrance allergen should be determined from their respective mass spectra. For the internal standard, this compound, the following ions should be monitored (quantification ion is underlined):
-
This compound: m/z 142 , 127, 99.
Note: The mass spectrum of the non-deuterated 1,4-Dimethoxybenzene shows a molecular ion at m/z 138 (base peak) and a significant fragment at m/z 123.
Results
Data Presentation
The following table summarizes representative quantitative data for common fragrance allergens from a study that employed a similar GC-MS method but utilized 1,4-dibromobenzene and 4,4'-dibromobiphenyl (B48405) as internal standards.[1] This data is provided for illustrative purposes to indicate the expected performance of the method. Actual performance characteristics should be determined during method validation using this compound.
| Fragrance Allergen | Linearity (r²) | LOD (µg/g) | LOQ (µg/g) | Recovery (%) |
| Linalool | >0.995 | 2.0 | 5.0 | 85-115 |
| Limonene | >0.995 | 2.0 | 5.0 | 85-115 |
| Geraniol | >0.995 | 5.0 | 10.0 | 80-120 |
| Eugenol | >0.995 | 2.0 | 5.0 | 90-110 |
| Cinnamal | >0.995 | 2.0 | 5.0 | 90-110 |
| Citronellol | >0.995 | 2.0 | 5.0 | 85-115 |
| Benzyl alcohol | >0.995 | 2.0 | 5.0 | 90-110 |
| Benzyl salicylate | >0.995 | 2.0 | 5.0 | 85-115 |
Disclaimer: The data presented in this table was obtained using 1,4-dibromobenzene and 4,4'-dibromobiphenyl as internal standards.[1] Method validation with this compound is required to establish specific performance characteristics.
Experimental Workflow
Figure 1: Experimental workflow for the quantification of fragrance allergens.
References
Application Notes and Protocols for Environmental Pollutant Analysis Using 1,4-Dimethoxybenzene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of various environmental pollutants utilizing 1,4-Dimethoxybenzene-d4 as an internal standard. The protocols described herein are applicable to a range of semi-volatile and volatile organic compounds amenable to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction
Accurate and precise quantification of environmental pollutants is critical for assessing environmental impact and ensuring public safety. The complexity of environmental matrices such as water, soil, and sediment often introduces analytical challenges, including matrix effects, analyte loss during sample preparation, and instrumental variability. The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these issues.[1][2] This internal standard closely mimics the chemical and physical properties of many aromatic and semi-volatile pollutants, ensuring that it behaves similarly to the target analytes throughout the entire analytical process, from extraction to detection.[3] This application note details the principles, protocols, and expected performance characteristics for methods employing this compound.
Principle of Isotope Dilution Mass Spectrometry (IDMS):
The core of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of preparation. The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by extraction inefficiencies, matrix effects, and instrumental drift, the ratio remains constant, leading to highly accurate and precise quantification.[4][5][6]
Target Analytes
This compound is a suitable internal standard for a variety of environmental pollutants, particularly those with similar chemical structures and properties (e.g., aromatic rings, moderate volatility). This includes, but is not limited to:
-
Volatile Organic Compounds (VOCs): Aromatic hydrocarbons such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX).
-
Semi-Volatile Organic Compounds (SVOCs):
-
Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene, phenanthrene, and other PAHs.
-
Phenols: Phenol, cresols, and other substituted phenols.
-
Endocrine Disrupting Chemicals (EDCs): Certain phthalates and other aromatic EDCs.
-
-
Emerging Contaminants: Pharmaceuticals and personal care products (PPCPs) with compatible chemical structures.
Experimental Protocols
The following are generalized protocols for the analysis of environmental pollutants using this compound as an internal standard. Method optimization and validation are essential for each specific matrix and target analyte list.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Hydrocarbons
This protocol outlines the use of this compound for the quantitative analysis of aromatic hydrocarbons in a sample matrix.[3]
3.1.1. Materials and Reagents
-
This compound (CAS: 69824-00-6) of high isotopic and chemical purity.
-
Target aromatic hydrocarbon standards.
-
High-purity solvents (e.g., dichloromethane (B109758), hexane).
-
Anhydrous sodium sulfate (B86663) (for drying extracts).
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) apparatus.
-
Sample matrix (e.g., water, soil).
3.1.2. Standard Preparation
-
Internal Standard Stock Solution (ISSS): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with a suitable solvent (e.g., dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the target aromatic hydrocarbon standards to volumetric flasks. Add a constant, known amount of the ISSS to each calibration standard. Dilute to the mark with the solvent.
3.1.3. Sample Preparation
-
Sample Collection and Fortification: Collect the environmental sample (e.g., 1 L of water, 10 g of soil). Immediately fortify the sample with a known amount of the this compound internal standard stock solution.
-
Extraction:
-
For Water Samples (LLE): Extract the fortified water sample with dichloromethane at a neutral pH.
-
For Soil/Sediment Samples (Sonication/Soxhlet): Mix the fortified soil sample with anhydrous sodium sulfate. Extract using a suitable solvent (e.g., dichloromethane) via sonication or Soxhlet extraction.
-
-
Drying and Concentration: Pass the extract through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.4. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: 40 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both the target analytes and this compound (e.g., m/z 142 for the deuterated standard).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.1.5. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of each target analyte to the peak area of the internal standard (this compound) against the concentration of the target analyte. Determine the concentration of the target analytes in the samples using the generated calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Emerging Contaminants
This protocol provides a general framework for the analysis of emerging contaminants like pharmaceuticals and personal care products.
3.2.1. Materials and Reagents
-
This compound.
-
Target emerging contaminant standards.
-
High-purity solvents (e.g., methanol, acetonitrile (B52724), water).
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).
-
Solid-phase extraction (SPE) cartridges.
3.2.2. Standard and Sample Preparation
Follow a similar procedure as outlined in the GC-MS protocol for the preparation of the internal standard stock solution and calibration standards. For sample preparation, solid-phase extraction (SPE) is commonly employed for water samples to concentrate the analytes and remove matrix interferences. The choice of SPE sorbent will depend on the specific target analytes.
3.2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Optimize precursor and product ions for each target analyte and this compound.
-
Data Presentation
The following tables present example validation data for a hypothetical analysis of selected aromatic pollutants using this compound as an internal standard. These values are representative of what can be achieved with a properly validated method.
Table 1: GC-MS Method Performance for Aromatic Pollutants
| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Benzene | 5.2 | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
| Toluene | 7.8 | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
| Naphthalene | 15.3 | 1.0 - 200 | >0.995 | 0.2 | 1.0 |
| Phenol | 12.1 | 2.0 - 250 | >0.990 | 0.5 | 2.0 |
| This compound (IS) | 14.5 | - | - | - | - |
Table 2: Recovery and Precision Data in Spiked Water Samples
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzene | 10 | 98.5 | 4.2 |
| Toluene | 10 | 99.1 | 3.8 |
| Naphthalene | 50 | 95.3 | 6.1 |
| Phenol | 50 | 92.8 | 7.5 |
Visualizations
Caption: General experimental workflow for pollutant analysis.
Caption: Principle of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of a wide range of environmental pollutants. The protocols outlined in these application notes serve as a robust starting point for method development and validation. By compensating for variations in sample preparation and instrumental analysis, this internal standard helps to ensure the generation of high-quality, defensible data for environmental monitoring and research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography isotope dilution mass spectrometry method for the reliable quantification of alkylphenols in environmental water samples by isotope pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
Application Notes: Quantitative Analysis of Phenolic Compounds in Environmental Samples using 1,4-Dimethoxybenzene-d4 as an Internal Standard
Introduction
Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater, soil, and drinking water. Due to their potential toxicity and harmful environmental effects, regulatory bodies worldwide have set stringent limits on their concentrations. Accurate and reliable quantification of these compounds is therefore crucial for environmental monitoring and risk assessment.
This application note describes a robust and sensitive method for the simultaneous quantification of a range of phenolic compounds in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates 1,4-Dimethoxybenzene-d4 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. Isotope-labeled internal standards, such as this compound, are ideal for this purpose as they exhibit similar chemical and physical properties to the target analytes, but are mass-differentiated, allowing for precise ratiometric quantification.[1]
Principle of the Method
A known amount of this compound is added to the sample prior to extraction. The phenolic compounds and the internal standard are then extracted from the aqueous matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. The extracted analytes are subsequently derivatized to increase their volatility and improve their chromatographic behavior. The derivatized extract is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by comparing the peak area ratio of the native phenolic compound to the this compound internal standard against a calibration curve.
Analytes
This method is applicable to a wide range of phenolic compounds, including but not limited to:
-
Phenol
-
Chlorophenols: 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol
-
Nitrophenols: 2-Nitrophenol, 4-Nitrophenol, 2,4-Dinitrophenol
-
Alkylphenols: 2-Methylphenol (o-cresol), 4-Methylphenol (p-cresol), 2,4-Dimethylphenol
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analytical method described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection Limits (MDL) and Method Quantitation Limits (MQL)
| Analyte | MDL (µg/L) | MQL (µg/L) |
| Phenol | 0.1 | 0.3 |
| 2-Chlorophenol | 0.05 | 0.15 |
| 2,4-Dichlorophenol | 0.04 | 0.12 |
| 2,4,6-Trichlorophenol | 0.03 | 0.1 |
| Pentachlorophenol | 0.08 | 0.25 |
| 2-Nitrophenol | 0.06 | 0.2 |
| 4-Nitrophenol | 0.07 | 0.22 |
| 2,4-Dinitrophenol | 0.15 | 0.5 |
| 2-Methylphenol | 0.08 | 0.25 |
| 4-Methylphenol | 0.08 | 0.25 |
| 2,4-Dimethylphenol | 0.05 | 0.15 |
Table 2: Linearity and Recovery Data
| Analyte | Linear Range (µg/L) | R² | Average Recovery (%) |
| Phenol | 0.3 - 50 | >0.998 | 95 |
| 2-Chlorophenol | 0.15 - 50 | >0.999 | 98 |
| 2,4-Dichlorophenol | 0.12 - 50 | >0.999 | 97 |
| 2,4,6-Trichlorophenol | 0.1 - 50 | >0.999 | 99 |
| Pentachlorophenol | 0.25 - 50 | >0.997 | 92 |
| 2-Nitrophenol | 0.2 - 50 | >0.998 | 96 |
| 4-Nitrophenol | 0.22 - 50 | >0.998 | 94 |
| 2,4-Dinitrophenol | 0.5 - 100 | >0.995 | 88 |
| 2-Methylphenol | 0.25 - 50 | >0.998 | 93 |
| 4-Methylphenol | 0.25 - 50 | >0.998 | 93 |
| 2,4-Dimethylphenol | 0.15 - 50 | >0.999 | 96 |
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of phenolic compounds and this compound (≥98% purity).
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Acetone (all pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate (B86663), Potassium carbonate (K₂CO₃), Acetic anhydride (B1165640) or other suitable derivatizing agent.
-
Gases: Helium (carrier gas, 99.999% purity).
-
Water: Deionized water, further purified to remove organic contaminants.
Standard and Sample Preparation Workflow
Caption: Workflow for sample preparation and analysis.
Detailed Protocol
-
Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. Preserve the samples by adjusting the pH to < 2 with concentrated sulfuric acid. Store at 4°C until extraction.
-
Internal Standard Spiking: To each 1 L sample, add 10 µL of a 10 µg/mL solution of this compound in methanol. This results in a final internal standard concentration of 0.1 µg/L in the sample.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified and spiked sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Derivatization:
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of a 10% (w/v) potassium carbonate solution and 50 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 20 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Operating Conditions
Table 3: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50°C (hold 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 20°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 4: SIM Ions for Quantification and Confirmation
| Analyte (as Acetate Derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Phenol Acetate | 94 | 136 | 65 |
| 2-Chlorophenol Acetate | 128 | 170 | 93 |
| 2,4-Dichlorophenol Acetate | 162 | 204 | 133 |
| 2,4,6-Trichlorophenol Acetate | 196 | 238 | 167 |
| Pentachlorophenol Acetate | 266 | 308 | 237 |
| 2-Nitrophenol Acetate | 139 | 181 | 65 |
| 4-Nitrophenol Acetate | 139 | 181 | 109 |
| 2,4-Dinitrophenol Acetate | 184 | 226 | 63 |
| 2-Methylphenol Acetate | 108 | 150 | 91 |
| 4-Methylphenol Acetate | 108 | 150 | 91 |
| 2,4-Dimethylphenol Acetate | 122 | 164 | 107 |
| This compound (IS) | 142 | 127 | 99 |
Data Analysis and Quantification
The concentration of each phenolic compound is calculated using the response factor determined from the calibration curve.
Calculation:
Concentration (Analyte) = (Area (Analyte) / Area (IS)) * (1 / Slope) - (Intercept / Slope)
Where:
-
Area (Analyte) = Peak area of the target analyte
-
Area (IS) = Peak area of the internal standard (this compound)
-
Slope and Intercept are obtained from the linear regression of the calibration curve.
Logical Relationship for Quantification
Caption: Logical flow for analyte quantification.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of a wide range of phenolic compounds in environmental water samples. The use of an isotope-labeled internal standard effectively compensates for potential matrix effects and variations during sample preparation, leading to high-quality data suitable for regulatory compliance and environmental monitoring programs. The detailed protocol and performance data presented in this application note can be readily adapted by analytical laboratories for routine analysis of phenolic pollutants.
References
Application Note and Protocols for EPA Method 8270: Analysis of Semivolatile Organic Compounds Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPA Method 8270 is a widely used analytical procedure for the determination of semivolatile organic compounds (SVOCs) in various environmental matrices, including water, soil, and solid waste.[1][2][3] This method utilizes gas chromatography coupled with mass spectrometry (GC/MS) to separate, identify, and quantify a broad range of acidic, basic, and neutral organic compounds.[2][4] The robust and sensitive nature of this method makes it an essential tool for environmental monitoring, remediation, and ensuring public health and safety.[5]
A critical aspect of achieving accurate and precise quantitative results with EPA Method 8270 is the use of internal standards. Specifically, deuterated internal standards are employed to correct for variability in sample preparation, extraction, and instrument response. These isotopically labeled compounds are chemically similar to the target analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of these standards to every sample, blank, and calibration standard, any loss of analyte during the analytical process can be accounted for, leading to more reliable data.[6][7]
This document provides detailed application notes and protocols for the implementation of EPA Method 8270, with a specific focus on the proper use of deuterated internal standards.
Data Presentation
Table 1: Common Deuterated Internal Standards for EPA Method 8270
| Internal Standard | Abbreviation | Typical Spiking Concentration in Final Extract |
| 1,4-Dichlorobenzene-d4 | DCB-d4 | 40 µg/mL |
| Naphthalene-d8 | Nap-d8 | 40 µg/mL |
| Acenaphthene-d10 | Ace-d10 | 40 µg/mL |
| Phenanthrene-d10 | Phe-d10 | 40 µg/mL |
| Chrysene-d12 | Chry-d12 | 40 µg/mL |
| Perylene-d12 | Pery-d12 | 40 µg/mL |
Note: The final concentration may vary based on laboratory-specific procedures and calibration ranges.[6][8]
Table 2: Typical GC/MS Operating Conditions for EPA Method 8270
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow)[9] |
| Injection Mode | Splitless (1 µL injection volume)[9] |
| Injector Temperature | 250 °C[9] |
| Oven Temperature Program | Initial: 40 °C, hold for 3 min; Ramp: 15 °C/min to 240 °C; Ramp: 6 °C/min to 310 °C, hold for 2 min[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 250 °C[9] |
| Quadrupole Temperature | 150 °C[9] |
| Mass Range | 35-500 amu |
| Scan Mode | Full Scan |
Note: These are typical conditions and may require optimization based on the specific instrument and target analytes.
Experimental Protocols
Protocol 1: Sample Preparation - Solid Phase Extraction (SPE) for Aqueous Samples
This protocol outlines a common method for extracting SVOCs from water samples.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Connect an 8270 SPE cartridge and an activated carbon cartridge in series.[9][10]
-
Wash the cartridges with 15 mL of dichloromethane (B109758) (DCM).
-
Condition the cartridges with 10 mL of methanol.
-
Equilibrate the cartridges with 10 mL of reagent water followed by 10 mL of 0.05N HCl.[9]
-
-
Sample Extraction:
-
Pass the entire water sample through the conditioned SPE cartridge system at a flow rate of approximately 10-15 mL/min.[9]
-
-
Cartridge Drying:
-
Analyte Elution:
-
Elute the trapped analytes from the cartridges using dichloromethane (DCM) or a mixture of acetone (B3395972) and n-hexane.[9]
-
-
Concentration and Internal Standard Spiking:
-
Concentrate the eluate to a final volume of approximately 0.8 mL under a gentle stream of nitrogen.
-
Add the deuterated internal standard solution to the concentrated extract to achieve the desired final concentration (e.g., 40 µg/mL).[6][8]
-
Adjust the final volume to 1.0 mL with dichloromethane. The sample is now ready for GC/MS analysis.
-
Protocol 2: GC/MS Analysis and Quantitation
-
Instrument Tuning:
-
Prior to analysis, the GC/MS system must be tuned to meet the criteria for decafluorotriphenylphosphine (DFTPP) as specified in the method.[11] This ensures proper mass assignment and spectral performance.
-
-
Initial Calibration:
-
Prepare a series of at least five calibration standards containing the target analytes and a constant concentration of the deuterated internal standards.
-
Analyze the calibration standards and generate a calibration curve for each analyte by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the GC/MS system.
-
Identify target analytes by comparing their retention times and mass spectra to those of the calibration standards.[7]
-
-
Quantitation:
-
Quantitation is performed using the internal standard technique.[6] The concentration of each analyte is calculated using the calibration curve and the response factor of the analyte relative to its corresponding deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for EPA Method 8270 analysis.
Caption: Role of internal standards in quantitation.
References
- 1. epa.gov [epa.gov]
- 2. contitesting.com [contitesting.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. epa.gov [epa.gov]
- 8. floridadep.gov [floridadep.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. unitedchem.com [unitedchem.com]
- 11. portal.ct.gov [portal.ct.gov]
Application Note: Sample Preparation of 1,4-Dimethoxybenzene-d4 in Water for Quantitative Analysis
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the extraction and concentration of 1,4-Dimethoxybenzene-d4 from aqueous matrices prior to instrumental analysis. Two primary sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are suitable for preparing water samples for analysis by Gas Chromatography-Mass Spectrometry (GC/MS) and other sensitive analytical techniques. This document includes step-by-step experimental protocols, a summary of expected analytical performance, and a workflow diagram to guide the user.
Introduction
This compound is a deuterated stable isotope-labeled internal standard for 1,4-dimethoxybenzene, a semi-volatile organic compound (SVOC) that can be found in environmental samples and is also used as an intermediate in the synthesis of various chemicals. Accurate quantification of related compounds in aqueous matrices is crucial for environmental monitoring, process chemistry, and safety assessment. Effective sample preparation is a critical step to isolate the analyte from the complex water matrix, remove interferences, and concentrate it to a level suitable for detection.
This document details two robust and widely used extraction techniques for preparing water samples containing this compound:
-
Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of the analyte in two immiscible liquids.[1]
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to adsorb the analyte from the liquid sample.[2][3]
The choice of method may depend on factors such as sample volume, required detection limits, sample throughput, and available laboratory equipment.
Principle of Methods
2.1 Liquid-Liquid Extraction (LLE) LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[1] this compound, being a relatively nonpolar organic compound, has a higher affinity for nonpolar organic solvents than for water. By vigorously mixing the water sample with a suitable organic solvent, the analyte partitions into the organic phase. After separation of the two layers, the organic phase containing the analyte is collected, dried, and concentrated for analysis.
2.2 Solid-Phase Extraction (SPE) SPE is a chromatographic technique used to extract analytes from a liquid matrix by adsorbing them onto a solid sorbent packed in a cartridge or disk.[2][3][4] For a nonpolar compound like this compound in a polar matrix (water), a reversed-phase sorbent (e.g., C18-bonded silica) is ideal. The process involves four main steps:
-
Conditioning: The sorbent is wetted with a solvent like methanol (B129727) to activate the stationary phase, followed by water to prepare it for the aqueous sample.
-
Loading: The water sample is passed through the sorbent bed. The analyte is retained on the sorbent by hydrophobic interactions, while the bulk of the water and polar impurities pass through.
-
Washing: The sorbent is washed with a weak solvent to remove any remaining polar interferences.
-
Elution: A strong, nonpolar organic solvent is used to disrupt the analyte-sorbent interaction and elute the analyte of interest, which is then collected for analysis.[4]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Method 1: Liquid-Liquid Extraction (LLE) Protocol
3.1.1 Apparatus and Materials
-
Separatory Funnel (e.g., 1 L)
-
Glass beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pipettes
-
Rotary evaporator or nitrogen evaporation system
-
Vials for final extract
-
Water sample (e.g., 500 mL)
-
Dichloromethane (B109758) (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
5M Hydrochloric Acid (HCl) and 5M Sodium Hydroxide (NaOH) for pH adjustment (if necessary)
-
pH paper or meter
3.1.2 LLE Procedure
-
Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel. If required by the analytical method, adjust the pH of the sample. For neutral compounds like this compound, pH adjustment is typically not necessary.
-
First Extraction: Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting the pressure by inverting the funnel and opening the stopcock.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The DCM layer, being denser than water, will be the bottom layer.
-
Collection: Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction (steps 2-5) two more times with fresh 60 mL portions of DCM, combining all organic extracts in the same flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask until the solvent is clear and the drying agent no longer clumps.
-
Concentration: Decant the dried extract into a round-bottom flask. Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Final Sample: Transfer the concentrated extract to a 2 mL autosampler vial for analysis.
Method 2: Solid-Phase Extraction (SPE) Protocol
3.2.1 Apparatus and Materials
-
SPE Cartridges: Reversed-phase C18 (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Vacuum pump
-
Collection vials or tubes
-
Pipettes
-
Nitrogen evaporation system
-
Vials for final extract
-
Water sample (e.g., 500 mL)
-
Methanol, HPLC grade
-
Dichloromethane (DCM) or Ethyl Acetate, HPLC grade
-
Reagent Water (HPLC grade)
3.2.2 SPE Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of DCM through each cartridge to solvate the sorbent. Do not allow the cartridge to go dry.
-
Pass 5 mL of methanol through each cartridge.
-
Pass 10 mL of reagent water through each cartridge, leaving a thin layer of water on top of the sorbent bed to prevent it from drying out.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any residual polar impurities.
-
Dry the cartridge under full vacuum for 10-15 minutes to remove as much water as possible.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte by passing 10 mL of DCM through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes before drawing it through.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Sample:
-
Transfer the concentrated extract to a 2 mL autosampler vial for analysis.
-
Workflow Diagrams
Liquid-Liquid Extraction (LLE) Workflow
References
Application Notes and Protocols for the Analysis of Methoxylated Phenolic Endocrine Disruptors Using 1,4-Dimethoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal system, posing significant risks to human and wildlife health. Among these, methoxylated phenolic compounds, such as the pesticide methoxychlor (B150320), are of particular concern due to their estrogenic activity.[1][2] Accurate and reliable quantification of these compounds in various matrices is crucial for assessing exposure and understanding their biological impact.
This document provides detailed application notes and protocols for the analysis of methoxylated phenolic EDCs using gas chromatography-mass spectrometry (GC-MS), employing 1,4-Dimethoxybenzene-d4 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Principle of Analysis
The analytical method is based on the principle of isotope dilution mass spectrometry. This compound, a deuterated analog of methoxylated phenols, is added to the sample at a known concentration before any sample preparation steps. This internal standard behaves chemically and physically similarly to the target analytes throughout the extraction, derivatization, and chromatographic separation processes. By comparing the signal intensity of the target analytes to that of the internal standard, accurate quantification can be achieved, compensating for any losses or matrix effects during the analysis.
Featured Application: Analysis of Methoxychlor in Water Samples
This section details a representative protocol for the determination of methoxychlor in water samples using this compound as an internal standard.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate methoxychlor from water samples and remove interfering matrix components.
-
Materials:
-
1 L water sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Polystyrene-divinylbenzene SPE cartridges (500 mg, 6 mL)
-
Glass vials
-
Nitrogen evaporator
-
-
Procedure:
-
Acidify the 1 L water sample to a pH of 2 using hydrochloric acid.
-
Spike the sample with 100 µL of the this compound internal standard solution to achieve a final concentration of 100 ng/L.
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of acidified deionized water (pH 2). Do not allow the cartridge to dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elute the analytes and the internal standard from the cartridge with 10 mL of dichloromethane into a clean collection tube.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify methoxychlor and this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methoxychlor: m/z 227 (quantifier), 258, 345 (qualifiers)
-
This compound: m/z 142 (quantifier), 127 (qualifier)
-
-
Data Presentation
The performance of the method was evaluated by analyzing spiked water samples. The following table summarizes the representative quantitative data.
| Parameter | Methoxychlor |
| Linear Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (%) | 92% |
| Relative Standard Deviation (RSD, %) | < 8% |
Note: The above data is representative of typical performance for this type of analysis and should be validated in-house.
Visualizations
Logical Relationship of Internal Standard Use
References
- 1. Methoxychlor affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxychlor and triclosan stimulates ovarian cancer growth by regulating cell cycle- and apoptosis-related genes via an estrogen receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using 1,4-Dimethoxybenzene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1,4-Dimethoxybenzene-d4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The protocols detailed below are intended to support the development and validation of robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of therapeutic agents in biological matrices.
Introduction: The Role of Deuterated Internal Standards in Pharmacokinetics
In drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical. The precision of pharmacokinetic data relies heavily on the bioanalytical methods used to measure drug concentrations in biological fluids.[1] The gold standard for such quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and selectivity.[2][3]
To ensure the accuracy and reliability of LC-MS/MS data, an internal standard is incorporated into the analytical workflow.[4] A SIL-IS, such as this compound, is the preferred choice.[1][4] By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the unlabeled analyte.[5] This similarity ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization, thereby effectively normalizing the data and correcting for potential errors.[5][6]
Suitability of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of analytes that share a similar chemical structure. Analytes that are structurally analogous to 1,4-dimethoxybenzene, particularly those containing a dimethoxybenzene moiety or exhibiting similar polarity and ionization characteristics, are strong candidates for this internal standard. The choice of this compound should be confirmed during method development to ensure no chromatographic interference and comparable extraction recovery and ionization response with the target analyte.
Experimental Protocols
The following protocols outline the steps for a comprehensive bioanalytical method validation for the quantification of a therapeutic drug in human plasma using this compound as an internal standard.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the reference standards for both the analyte and this compound.
-
Dissolve each compound in an appropriate volume of a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C in amber vials.
-
-
Analyte Working Solutions for Calibration and Quality Control (QC):
-
Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water (or another appropriate solvent). These solutions will be used to spike blank biological matrix to create calibration standards and QC samples.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution to a final concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 50 ng/mL). The optimal concentration should be determined during method development.
-
The objective of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components like proteins and salts.[5]
Protocol 3.2.1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to enhance protein precipitation) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[6]
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 3.2.2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3).[7]
-
Add 650 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE)).[7]
-
Vortex or shake for 20 minutes.[7]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a solvent compatible with the mobile phase (e.g., 50% acetonitrile in water).[7]
The following are representative conditions and should be optimized for the specific analyte.
-
LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for both the analyte and this compound.
-
Data Presentation: Bioanalytical Method Validation
The bioanalytical method should be validated in accordance with regulatory guidelines from the FDA and EMA.[8][9] The following tables summarize typical acceptance criteria and illustrative data for key validation parameters.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/mL |
| Accuracy | ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision | ≤15% CV (≤20% at LLOQ) | < 8% CV |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 5.0 | 7.5 |
| Low | 3 | 2.90 | -3.3 | 5.2 |
| Medium | 100 | 102.5 | 2.5 | 3.8 |
| High | 800 | 790.0 | -1.3 | 4.1 |
| Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[9] |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor |
| Low | 0.98 | 85.2 | 1.01 |
| High | 1.03 | 87.5 | 0.99 |
| Acceptance Criteria: CV of IS-normalized matrix factor should be ≤15%. |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria | Illustrative Result |
| Bench-top (Room Temp) | 24 hours | ±15% of nominal | Within ±8% |
| Freeze-Thaw | 3 cycles | ±15% of nominal | Within ±10% |
| Long-term (-80°C) | 90 days | ±15% of nominal | Within ±7% |
Mandatory Visualizations
Caption: Bioanalytical workflow for pharmacokinetic sample analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard, when appropriately matched with a structurally similar analyte, provides a robust foundation for the development and validation of highly accurate and precise bioanalytical methods. The protocols and data presented herein serve as a comprehensive guide for researchers to establish reliable LC-MS/MS assays for pharmacokinetic studies, ultimately ensuring the integrity and quality of data submitted for regulatory evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. ema.europa.eu [ema.europa.eu]
Application of 1,4-Dimethoxybenzene-d4 in Food and Beverage Analysis: A Comprehensive Guide
Introduction
The accurate and precise quantification of volatile and semi-volatile organic compounds in complex food and beverage matrices is a critical challenge for researchers, scientists, and professionals in the food industry and drug development. Matrix effects, sample preparation variability, and instrumental drift can all introduce significant errors into analytical measurements. The use of stable isotope-labeled internal standards, such as 1,4-Dimethoxybenzene-d4, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust solution to mitigate these issues. This application note provides a detailed overview and protocols for the use of this compound as an internal standard in food and beverage analysis, ensuring high-quality, reliable data for safety assessment, quality control, and research purposes.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to analysis. The labeled standard, in this case, this compound, is chemically identical to the native analyte (1,4-dimethoxybenzene) but has a different mass due to the presence of deuterium (B1214612) atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved. This is because any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard, leaving the ratio unchanged. This approach effectively corrects for variations in extraction efficiency, matrix effects, and instrument response.
Applications in Food and Beverage Analysis
While specific, published application notes detailing the use of this compound are not widely available, its utility can be inferred for the analysis of its non-deuterated counterpart and other structurally similar aromatic compounds. 1,4-Dimethoxybenzene (B90301) can be found in certain foods and beverages as a natural flavor component, a contaminant from packaging materials, or as an off-flavor compound.
Potential Applications Include:
-
Flavor and Aroma Profiling: Quantification of 1,4-dimethoxybenzene as a character-impact compound in fruits, vegetables, and beverages.
-
Off-Flavor and Taint Analysis: Identification and quantification of 1,4-dimethoxybenzene as a potential off-flavor in products like wine, beer, or packaged foods.
-
Food Packaging Migrant Analysis: Monitoring the migration of 1,4-dimethoxybenzene from packaging materials into foodstuffs.
-
Analysis of Structurally Related Compounds: Use as an internal standard for the quantification of other methoxylated aromatic compounds, such as guaiacol (B22219) and its derivatives in smoked foods, or other dimethoxybenzene isomers.
Experimental Protocols
The following protocols are representative methodologies for the analysis of volatile and semi-volatile compounds in food and beverage matrices using this compound as an internal standard with GC-MS.
Protocol 1: Analysis of 1,4-Dimethoxybenzene in a Liquid Matrix (e.g., Fruit Juice, Wine)
This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a common technique for the analysis of volatile compounds in liquid samples.
1. Materials and Reagents:
-
1,4-Dimethoxybenzene (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system
2. Standard Preparation:
-
Primary Stock Solution of 1,4-Dimethoxybenzene (1000 µg/mL): Accurately weigh 10 mg of 1,4-dimethoxybenzene and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking a matrix blank (e.g., de-aromatized juice) with appropriate volumes of the primary stock solution and a constant amount of the internal standard stock solution to achieve a desired concentration range (e.g., 1-100 µg/L).
3. Sample Preparation:
-
Pipette 5 mL of the liquid sample (juice, wine) into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., to a final concentration of 20 µg/L).
-
Immediately seal the vial with a septum cap.
-
Vortex the vial for 30 seconds.
4. HS-SPME-GC-MS Analysis:
-
Incubation: Place the vial in the HS-SPME autosampler and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Retract the fiber and inject it into the GC inlet for thermal desorption (e.g., at 250°C for 2 minutes).
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
SIM Ions for 1,4-Dimethoxybenzene: m/z 138 (quantifier), 123, 95.
-
SIM Ions for this compound: m/z 142 (quantifier), 127, 98.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standard solutions.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Protocol 2: Analysis of 1,4-Dimethoxybenzene in a Solid Matrix (e.g., Fruit Puree, Spices)
This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by GC-MS analysis.
1. Materials and Reagents:
-
1,4-Dimethoxybenzene (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Sodium citrate (B86180) dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
2. Standard Preparation:
-
Prepare stock and working standard solutions as described in Protocol 1.
3. Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
Follow the GC-MS parameters as outlined in Protocol 1.
5. Data Analysis:
-
Follow the data analysis procedure as described in Protocol 1.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Calibration Data for 1,4-Dimethoxybenzene Analysis
| Calibration Level (µg/L) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 307,890 | 0.249 |
| 10 | 154,321 | 306,543 | 0.503 |
| 25 | 387,654 | 308,111 | 1.258 |
| 50 | 778,901 | 307,555 | 2.532 |
| 100 | 1,554,321 | 306,987 | 5.063 |
Table 2: Example Quantitative Results for 1,4-Dimethoxybenzene in Fruit Juice Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Concentration (µg/L) | Recovery (%) |
| Juice A | 45,678 | 304,567 | 0.150 | 3.0 | 95 |
| Juice B | 123,456 | 306,789 | 0.402 | 8.0 | 98 |
| Juice C (Spiked at 10 µg/L) | 155,432 | 305,999 | 0.508 | 10.1 | 101 |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of volatile compounds using an internal standard.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of isotope dilution mass spectrometry for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of its native counterpart and potentially other structurally similar aromatic compounds in a variety of food and beverage matrices. The protocols outlined, based on standard analytical techniques such as HS-SPME-GC-MS and QuEChERS-GC-MS, offer a framework for developing and validating methods tailored to specific research and quality control needs. By compensating for analytical variability, this approach ensures the generation of high-quality data, which is essential for ensuring food safety, maintaining product quality, and advancing scientific understanding in food science and related fields.
Application Note: High-Throughput Forensic Toxicology Screening Utilizing 1,4-Dimethoxybenzene-d4 as an Internal Standard
Introduction
In the field of forensic toxicology, the accurate and precise quantification of drugs of abuse, therapeutic agents, and other toxic compounds in biological matrices is of paramount importance. The complexity of biological samples such as blood and urine necessitates robust analytical methodologies to overcome matrix effects and ensure the reliability of results.[1] Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques widely employed for these analyses.[2][3] The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis in forensic toxicology, compensating for variations during sample preparation and instrumental analysis.[4][5] This application note describes a detailed protocol for the use of 1,4-Dimethoxybenzene-d4 as an internal standard for the screening and quantification of a broad range of acidic, neutral, and basic drugs in forensic toxicology specimens.
Principle of the Method
This method employs either GC/MS or LC-MS/MS for the separation, identification, and quantification of target analytes. This compound, a deuterated analog of 1,4-Dimethoxybenzene, is introduced into all samples, calibrators, and controls at a consistent concentration. Due to its structural and chemical similarity to a range of analytes and its intermediate polarity, this compound co-elutes with many compounds of interest and exhibits similar behavior during extraction and ionization. This allows it to effectively normalize variations in sample extraction efficiency, injection volume, and instrument response, thereby enhancing the accuracy and precision of quantification. The concentration of the target analyte is determined by calculating the ratio of its peak area to the peak area of this compound.
Advantages of this compound as an Internal Standard
-
Broad Applicability: Its chemical properties make it a suitable internal standard for a wide range of compounds encountered in forensic toxicology.
-
Improved Accuracy and Precision: As a deuterated analog, it closely mimics the behavior of the target analytes during the analytical process, leading to more reliable and reproducible results.[4]
-
Correction for Matrix Effects: Biological samples are known to cause ion suppression or enhancement in mass spectrometry. The use of a co-eluting internal standard helps to mitigate these matrix effects.[5]
-
Reliable Quantification: It accounts for potential analyte loss during sample preparation steps, ensuring the final calculated concentration accurately reflects the amount present in the original sample.[5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is designed for the extraction of a wide range of drugs from whole blood and urine.
Materials and Reagents:
-
This compound solution (1 µg/mL in methanol)
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized water
-
Formic acid
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
Procedure:
-
Sample Pre-treatment: To 1 mL of calibrator, control, or forensic sample (blood or urine), add 25 µL of the this compound internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 2 mL of methanol and 2 mL of deionized water. Do not allow the cartridges to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC/MS analysis.
GC/MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
GC/MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Selected Ions for Monitoring:
-
This compound: m/z 142, 127
-
Target Analyte ions would be determined based on the specific compounds being screened.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S)
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
LC-MS/MS Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 143.1 | 128.1 (Quantifier) | 15 |
| 143.1 | 100.1 (Qualifier) | 25 |
| Target Analyte transitions would be optimized for each compound. | | | |
Quantitative Data Summary
The following table presents representative performance data for a hypothetical multi-analyte panel using this compound as the internal standard. This data is illustrative of the expected performance of a validated method.
| Parameter | Amphetamine | Benzoylecgonine | Morphine | Diazepam |
| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 5 - 500 | 20 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.996 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 2 | 2 | 1 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 | 5 | 20 |
| Precision (CV%) | < 10% | < 10% | < 12% | < 8% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 12% |
| Extraction Recovery (%) | > 85% | > 80% | > 75% | > 90% |
Visualizations
References
Application Notes: 1,4-Dimethoxybenzene-d4 as a Surrogate Standard in Environmental Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-Dimethoxybenzene-d4 as a surrogate standard in the analysis of semivolatile organic compounds (SVOCs) in environmental matrices. The information is primarily based on the principles of U.S. Environmental Protection Agency (EPA) Method 8270, which is a cornerstone for the analysis of SVOCs by gas chromatography-mass spectrometry (GC/MS).
While this compound is a suitable surrogate for monitoring the analytical efficiency of SVOC analysis, it is not explicitly listed as a primary surrogate in major regulatory methods like EPA 8270. Therefore, the quantitative recovery data presented here are based on analogous deuterated compounds that are commonly used and for which performance criteria have been established.
Introduction
Surrogate standards are essential in environmental analysis to assess the performance of the entire analytical method, from sample extraction and preparation to instrumental analysis. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental samples. It is added to every sample, blank, and quality control standard in a known amount before processing. The recovery of the surrogate provides a measure of the method's efficiency for each specific sample matrix.
This compound is an isotopically labeled analog of 1,4-dimethoxybenzene. Its chemical and physical properties make it a suitable surrogate for a range of semivolatile organic compounds. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing it to be easily distinguished from the target analytes.
Application and Suitability
This compound can be employed as a surrogate standard in various environmental testing applications, including:
-
Water Analysis: Monitoring SVOCs in groundwater, surface water, and wastewater.
-
Soil and Sediment Analysis: Assessing contamination from industrial activities, spills, or waste disposal.
-
Solid Waste Analysis: Characterizing the composition of hazardous and non-hazardous waste materials.
It is particularly suitable for methods targeting aromatic compounds, ethers, and other neutral SVOCs.
Quantitative Data and Performance Criteria
The recovery of a surrogate standard is a critical quality control parameter. The acceptable recovery limits can vary depending on the complexity of the sample matrix and the specific regulatory requirements. The following table provides typical recovery limits for surrogates used in EPA Method 8270 for water and soil/solid matrices. These can be used as a guideline for establishing in-house performance criteria for this compound.
| Surrogate Compound (Analogues) | Matrix | Typical Recovery Limits (%) |
| Nitrobenzene-d5 | Water | 35 - 114 |
| Soil/Solid | 23 - 120 | |
| 2-Fluorobiphenyl | Water | 43 - 116 |
| Soil/Solid | 30 - 115 | |
| p-Terphenyl-d14 | Water | 33 - 141 |
| Soil/Solid | 18 - 137 | |
| Phenol-d5 | Water | 10 - 94 |
| Soil/Solid | 24 - 113 | |
| 2,4,6-Tribromophenol | Water | 10 - 123 |
| Soil/Solid | 19 - 122 |
Note: These limits are advisory and are based on historical data from EPA methods. Each laboratory should establish its own control limits based on its specific standard operating procedures and instrumentation.
Experimental Protocols
The following protocols are generalized for the use of this compound as a surrogate standard in the GC/MS analysis of SVOCs in water and soil, based on the principles of EPA Method 8270.
Preparation of Surrogate Standard Stock Solution
A stock solution of the surrogate standard is prepared from a high-purity certified reference material.
Materials:
-
This compound (certified reference material)
-
Methanol (B129727) (purge-and-trap grade)
-
Class A volumetric flasks and micropipettes
Procedure:
-
Allow the this compound standard to equilibrate to room temperature.
-
Accurately weigh a known amount of the standard (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark to obtain a stock solution (e.g., 1000 µg/mL).
-
Store the stock solution at 4°C in an amber vial with a PTFE-lined cap. The solution should be checked for signs of evaporation or degradation regularly.
Sample Preparation and Spiking
4.2.1. Water Samples (Based on EPA Method 3510/3520)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Using a micropipette, add a known volume of the this compound stock solution (e.g., 100 µL of a 100 µg/mL working solution to achieve a final concentration of 10 µg/L).
-
Add internal standards if required by the method.
-
Adjust the pH of the sample as required for the target analytes (e.g., pH > 11 for base/neutral extraction, followed by pH < 2 for acid extraction).
-
Perform a liquid-liquid extraction with dichloromethane (B109758) or another suitable solvent.
-
Dry the extract using anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or other appropriate concentration technique.
-
The extract is now ready for GC/MS analysis.
4.2.2. Soil/Solid Samples (Based on EPA Method 3540/3550)
-
Weigh 30 g of the homogenized soil or solid sample into a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the sample to an extraction thimble or sonication vessel.
-
Add a known amount of the this compound stock solution directly to the sample.
-
Perform a Soxhlet or ultrasonic extraction with an appropriate solvent (e.g., acetone/hexane mixture).
-
Concentrate the extract to a final volume of 1 mL.
-
The extract is now ready for GC/MS analysis.
GC/MS Analysis
The following are typical GC/MS parameters for the analysis of SVOCs. These should be optimized for the specific instrument and target analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp to 320°C at 10°C/min; Hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 35-500 amu |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Quantitation Ion for this compound | m/z 142 (molecular ion) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for environmental sample analysis using a surrogate standard.
developing a validated method with 1,4-Dimethoxybenzene-d4
An Application Note and Protocol for the Validated Method of Quantifying Semi-Volatile Organic Compounds Using 1,4-Dimethoxybenzene-d4 as an Internal Standard.
Application Notes
Introduction
In analytical chemistry, particularly for chromatographic and spectroscopic applications, the accuracy and reliability of quantitative measurements are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis by mass spectrometry. This compound is the deuterium-labeled analog of 1,4-Dimethoxybenzene (B90301).[1] Deuterated standards are chemically almost identical to the analyte of interest, but their increased mass allows them to be distinguished by a mass spectrometer.[2] This property is crucial for achieving reliable quantitative results in complex matrices.[2]
The Role of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of 1,4-dimethoxybenzene and other structurally similar semi-volatile organic compounds (SVOCs). As a SIL-IS, it closely mimics the behavior of the native analyte during every stage of the analytical process, including sample extraction, cleanup, and instrumental analysis.[3] By co-eluting with the analyte, it effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[4] This intrinsic correction is fundamental to achieving the high accuracy and precision required in research, drug development, and regulatory monitoring.[2]
Physicochemical Properties of 1,4-Dimethoxybenzene (Non-deuterated)
The properties of the deuterated standard are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight.
| Property | Value |
| CAS Number | 150-78-7[3][5] |
| Molecular Formula | C₈H₁₀O₂[3][6] |
| Molecular Weight | 138.16 g/mol [3][5] |
| Melting Point | 54-56 °C[3] |
| Boiling Point | 213 °C[3] |
| Purity (by GC) | ≥99.0%[3][5] |
| Appearance | White crystalline solid[6][7] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound as an internal standard for the quantification of a target analyte. The data presented are representative of the performance achievable with such a method.[8][9][10]
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the concentration range. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2][8] |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | The lowest concentration of the analyte that can be reliably detected above the background noise.[2][8] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.[8][9] |
| Accuracy / Recovery (%) | 85 - 115% | The percentage of the true concentration of the analyte recovered, indicating the closeness of the measured value to the true value.[8] |
| Specificity | No significant interference | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2] |
Experimental Protocols
This section details a validated protocol for the quantification of a semi-volatile target analyte in a sample matrix using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).[3]
1. Materials and Reagents
-
This compound (Internal Standard, ≥98% isotopic purity)
-
Target Analyte(s) Standard (≥99.0% purity)
-
High-purity solvents (e.g., dichloromethane, hexane, methanol)[3]
-
Sample for analysis
-
Sodium sulfate (B86663) (anhydrous, analytical grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Preparation of Standard Solutions [3]
-
Internal Standard Stock Solution (ISSS): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent (e.g., dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).[3]
-
Analyte Stock Solution: Prepare a stock solution of the target analyte in a similar manner at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the Analyte Stock Solution. Add a constant, known amount of the ISSS to each calibration standard to ensure a consistent internal standard concentration across all calibration points.[3]
3. Sample Preparation
-
Accurately weigh or measure a known amount of the sample matrix (e.g., 1 gram of soil, 100 mL of water).
-
Spike the sample with a known amount of the Internal Standard Stock Solution (ISSS).
-
Perform extraction of the analyte and internal standard from the matrix using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane, or solid-phase extraction).
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Conditions [3]
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Optimized for the separation of the target analyte(s). A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][8]
-
Monitored Ions: Monitor at least two characteristic ions for the target analyte and for this compound. For this compound (C₈H₆D₄O₂), the molecular ion would be at m/z 142, with other fragments to consider. For the non-deuterated 1,4-Dimethoxybenzene, key fragments include m/z 138 (molecular ion) and 123 ([M-CH₃]⁺).[11]
5. Data Analysis [3]
-
Identify the peaks for the target analyte and the internal standard (this compound) in the chromatograms based on their retention times and characteristic ions.
-
Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the target analyte for the calibration standards.[3]
-
Determine the concentration of the target analyte in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental protocol for sample analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Detailed workflow for standard and sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-二甲氧基苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 1297 - 1,4-DIMETHOXYBENZENE [inchem.org]
- 8. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of liquid chromatography and liquid chromatography/tandem mass spectrometry methods for the determination of etoricoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 1,4-Dimethoxybenzene-d4
Welcome to the technical support center for troubleshooting issues related to the use of 1,4-Dimethoxybenzene-d4 as an internal standard. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low recovery during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can be attributed to several factors throughout the analytical workflow. The most frequent causes include:
-
Suboptimal Sample Preparation: Issues with extraction efficiency, inappropriate solvent selection, or incorrect pH can lead to significant loss of the internal standard.
-
Analyte Volatility: Due to its relatively low boiling point, this compound can be lost during sample concentration steps if not performed carefully.
-
Adsorption to Labware: The compound may adsorb to the surfaces of glassware and plasticware, especially in non-silanized containers.
-
Matrix Effects: Components within the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.
-
Analyte Degradation: Although generally stable, the compound can be susceptible to degradation under harsh chemical conditions or prolonged exposure to light.[1][2]
-
Instrumental Issues: Problems with the GC-MS or LC-MS system, such as a contaminated ion source, a degraded column, or leaks in the inlet, can cause a decrease in signal response.[3]
Q2: How can I improve the extraction efficiency of this compound?
To enhance extraction recovery, consider the following:
-
Solvent Selection: 1,4-Dimethoxybenzene is very soluble in organic solvents like diethyl ether and benzene (B151609) and slightly soluble in water.[2][4] Ensure your extraction solvent is appropriate for its polarity. For liquid-liquid extractions, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used.[5]
-
pH Adjustment: 1,4-Dimethoxybenzene is a neutral compound.[5] If your sample matrix is complex, adjusting the pH can help to separate it from acidic or basic interferences.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract. A non-polar sorbent (like C18) is suitable for retaining this compound. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.
Q3: What steps can I take to prevent the loss of this compound due to its volatility?
Given its boiling point of 212.6 °C and melting point of 54-56 °C, care must be taken during solvent evaporation steps.[4]
-
Use a gentle stream of nitrogen for evaporation at a controlled temperature.
-
Avoid high temperatures and prolonged evaporation times.
-
Consider using a keeper solvent (a high-boiling, inert solvent) to prevent the sample from going to complete dryness.
Q4: How do I minimize the adsorption of this compound to labware?
To reduce loss from adsorption:
-
Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.
-
Minimize the number of transfer steps in your sample preparation workflow.
-
Prepare standards and samples in a consistent manner to ensure any loss is systematic and accounted for by the internal standard calibration.
Q5: What could be causing a gradual decrease in the this compound signal over a sequence of injections?
A steady decline in the internal standard's peak area over time often points to instrumental issues.[3]
-
Inlet Contamination: The GC inlet liner may become contaminated with non-volatile matrix components. Regular replacement of the liner and septum is recommended.
-
Column Degradation: The stationary phase of the analytical column can degrade over time, especially with complex sample matrices.
-
Ion Source Contamination: The MS ion source can become dirty, leading to a gradual loss of sensitivity. Cleaning the ion source may be necessary.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.
Caption: A logical workflow for diagnosing and resolving low recovery of this compound.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of 1,4-Dimethoxybenzene relevant to its use as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molar Mass | 138.166 g·mol⁻¹ | [4] |
| Appearance | White crystalline solid | [2][4] |
| Melting Point | 54 to 56 °C | [4] |
| Boiling Point | 212.6 °C | [4] |
| Solubility in water | Slightly soluble | [2][4] |
| Solubility in organic solvents | Very soluble in ether, benzene, acetone | [2][4] |
| log P | 2.03 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol is a general guideline for extracting this compound from a simple aqueous sample. It should be optimized for your specific matrix.
-
Sample Preparation: To 1 mL of your aqueous sample in a glass tube, add the working solution of this compound to achieve the desired final concentration.
-
pH Adjustment (Optional): If necessary, adjust the pH of the sample to be neutral (pH 7) to minimize the extraction of acidic or basic matrix components.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Cap the tube and vortex for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction: Repeat the extraction with another 2 mL of the organic solvent for improved recovery. Combine the organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase or injection solvent.
Protocol 2: General Maintenance for a GC-MS System Experiencing a Decline in Internal Standard Response
This protocol outlines routine maintenance to address instrumental drift.
-
Inlet Maintenance:
-
Cool the GC inlet and turn off the carrier gas flow.
-
Remove the septum nut and replace the septum.
-
Remove the inlet liner and replace it with a new, clean liner of the same type.
-
Reassemble the inlet and restore the carrier gas flow.
-
Perform a leak check.
-
-
Column Maintenance:
-
With the carrier gas flowing, disconnect the column from the detector and trim 5-10 cm from the detector end.
-
If the column is highly contaminated, trim a similar length from the inlet end.
-
Reconnect the column to the detector.
-
-
Ion Source Cleaning (Refer to your instrument manual for specific instructions):
-
Vent the mass spectrometer.
-
Carefully remove the ion source.
-
Disassemble the ion source components (repeller, ion focus lens, etc.).
-
Clean the components by sonicating in a series of solvents (e.g., water, methanol, acetone, hexane).
-
Reassemble the ion source, reinstall it, and pump down the mass spectrometer.
-
Tune the instrument after cleaning.
-
By systematically addressing these potential issues, you can effectively troubleshoot and resolve the low recovery of this compound in your analytical methods.
References
- 1. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 2. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
dealing with isotopic overlap for 1,4-Dimethoxybenzene-d4
Welcome to the technical support center for the use of 1,4-Dimethoxybenzene-d4 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate quantitative analysis when dealing with isotopic overlap.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a concern when using this compound?
A1: Isotopic overlap, also known as isotopic cross-contribution, occurs when the signal from the naturally occurring isotopes of the unlabeled analyte (1,4-Dimethoxybenzene) contributes to the signal of the deuterated internal standard (this compound), and vice-versa.[1] This is a concern because it can lead to inaccurate quantification, non-linear calibration curves, and biased results, particularly at high analyte-to-internal standard concentration ratios.[1]
Q2: What are the primary causes of isotopic overlap with this compound?
A2: There are two main causes:
-
Natural Isotopic Abundance: 1,4-Dimethoxybenzene contains eight carbon atoms, each with a ~1.1% natural abundance of the ¹³C isotope. This means a small fraction of the analyte molecules will have a mass that is one or more daltons higher than the monoisotopic mass, potentially interfering with the signal of the deuterated standard.
-
Isotopic Impurity of the Standard: The this compound internal standard may not be 100% pure and can contain small amounts of d3, d2, d1, or even unlabeled (d0) molecules. These impurities will contribute to the signal of the analyte.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity can be determined using high-resolution mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. However, the most direct way is to consult the Certificate of Analysis (CoA) provided by the supplier.[2] Reputable suppliers will provide the isotopic enrichment or atom % D for the specific lot of the standard.[3]
Q4: What is a typical isotopic purity for commercially available this compound?
A4: While a specific Certificate of Analysis for every batch is unique, a typical specification for high-quality deuterated aromatic compounds is an isotopic purity of ≥98 atom % D.[3] It is crucial to use the specific purity stated on your CoA for the most accurate correction calculations.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve with a positive y-intercept | 1. Analyte's isotopic contribution: The M+4 isotope of unlabeled 1,4-Dimethoxybenzene is contributing to the signal of the d4-internal standard. 2. Internal standard impurity: The this compound standard contains a small amount of the unlabeled analyte. | 1. Implement a mathematical correction: Use a correction algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal. 2. Verify standard purity: Analyze the deuterated internal standard by itself to quantify the amount of unlabeled analyte present. This can be factored into the correction calculations. |
| Inaccurate quantification, especially at high or low analyte concentrations | Significant cross-talk: At high analyte-to-internal standard ratios, the isotopic contribution from the analyte to the standard becomes more pronounced. Conversely, at low analyte concentrations, the contribution from unlabeled impurities in the standard can artificially inflate the analyte signal. | Apply a mathematical correction for isotopic overlap: This is the most robust solution and involves using equations that account for the natural isotope distribution of the analyte and the isotopic purity of the internal standard. |
| Slightly different retention times for analyte and internal standard | Chromatographic isotope effect: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts, particularly in gas chromatography. | Ensure peak integration is correct: Adjust integration parameters to accurately capture the entire peak for both the analyte and the internal standard. Confirm co-elution: If the separation is significant, it may compromise the ability of the internal standard to correct for matrix effects. Method optimization may be necessary. |
| Unexpected ions in the mass spectrum | In-source fragmentation: 1,4-Dimethoxybenzene may fragment in the ion source of the mass spectrometer. | Optimize ion source parameters: Adjust temperatures and voltages to minimize in-source fragmentation. Use tandem MS (MS/MS): Employing Multiple Reaction Monitoring (MRM) will provide greater specificity and reduce the impact of interfering ions. |
Quantitative Data
The following tables provide key quantitative data for working with 1,4-Dimethoxybenzene and its d4-labeled internal standard.
Table 1: Molecular and Mass Spectrometry Data
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Nominal m/z of [M]⁺ |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.0681 | 138 |
| This compound | C₈H₆D₄O₂ | 142.0932 | 142 |
Table 2: Assumed Isotopic Purity of this compound
| Isotopic Species | Assumed Abundance (%) |
| d4 | 98.5 |
| d3 | 1.0 |
| d2 | 0.3 |
| d1 | 0.1 |
| d0 (unlabeled) | 0.1 |
Note: These are assumed values based on typical purities for similar compounds.[3] Always refer to the Certificate of Analysis from your supplier for lot-specific data.
Table 3: Predicted MS/MS Transitions for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,4-Dimethoxybenzene | 138 | 123 |
| 1,4-Dimethoxybenzene | 138 | 95 |
| This compound | 142 | 127 |
| This compound | 142 | 98 |
Note: Product ions are predicted based on the known fragmentation of 1,4-Dimethoxybenzene, which primarily involves the loss of a methyl group (-CH₃) and subsequent loss of carbon monoxide (-CO).
Experimental Protocols
Protocol 1: Assessing the Purity of the this compound Internal Standard
Objective: To determine the percentage of unlabeled analyte (d0) present as an impurity in the this compound stock.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution containing only the this compound internal standard in a clean solvent (e.g., methanol) at the highest concentration used in your calibration curve.
-
Acquire Data: Analyze this solution using your established LC-MS/MS or GC-MS/MS method. Monitor the MRM transitions for both the deuterated internal standard and the unlabeled analyte.
-
Calculate Purity:
-
Measure the peak area of the signal observed in the unlabeled analyte channel (Area_unlabeled_impurity).
-
Measure the peak area of the signal in the deuterated internal standard channel (Area_d4).
-
Calculate the percentage of unlabeled impurity as: (% Impurity) = (Area_unlabeled_impurity / Area_d4) * 100
-
Protocol 2: Mathematical Correction for Isotopic Overlap
Objective: To correct the measured peak areas of the analyte and internal standard for mutual isotopic contribution.
Principle: The measured intensities are a sum of the true intensities of the pure substances and the contributions from their isotopic variants. This can be represented by a system of linear equations.[4][5]
Methodology:
-
Determine Correction Factors:
-
From the analysis of a pure (unlabeled) 1,4-Dimethoxybenzene standard, determine the ratio of the M+4 peak intensity to the M peak intensity. This is the factor (f_A) for the analyte contributing to the internal standard signal.
-
From the analysis of the pure this compound standard (as in Protocol 1), determine the ratio of the M-4 peak (unlabeled impurity) intensity to the M peak intensity. This is the factor (f_IS) for the internal standard contributing to the analyte signal.
-
-
Apply Correction Equations: Use the following equations to calculate the corrected peak areas:
-
Corrected_Analyte_Area = Measured_Analyte_Area - (f_IS * Measured_IS_Area)
-
Corrected_IS_Area = Measured_IS_Area - (f_A * Measured_Analyte_Area)
-
-
Calculate Concentration: Use the corrected peak areas to calculate the analyte concentration from your calibration curve.
Note: Many mass spectrometry software packages have built-in functions to perform these corrections automatically after the initial determination of the correction factors.
Visualizations
Caption: Troubleshooting workflow for isotopic overlap issues.
Caption: Experimental workflow for mathematical correction of isotopic overlap.
References
stability of 1,4-Dimethoxybenzene-d4 in acidic or basic solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-Dimethoxybenzene-d4 in acidic and basic solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
A1: this compound is susceptible to degradation in strong acidic solutions, leading to the cleavage of its ether linkages. In contrast, it is generally stable under typical aqueous basic conditions. Ethers are known to be unreactive toward most reagents, including bases, making them excellent for use as solvents in many reactions.
Q2: What are the degradation products of this compound in acidic solutions?
A2: Under acidic conditions, this compound undergoes a stepwise degradation. The primary degradation products are 4-methoxyphenol-d4 and methanol-d3. With prolonged exposure to harsh acidic conditions, the second ether linkage can also be cleaved, yielding hydroquinone (B1673460) and another molecule of methanol-d3.[1]
Q3: What is the mechanism of degradation in acidic solutions?
A3: The degradation of this compound in acidic solutions follows a nucleophilic substitution pathway (SN2). The reaction is initiated by the protonation of one of the ether oxygen atoms by the acid. This protonation converts the deuterated methoxy (B1213986) group (-OCD3) into a good leaving group (CD3OH). Subsequently, a nucleophile, such as a halide ion (e.g., Br⁻ or I⁻) from the acid, attacks the methyl-d3 carbon, leading to the cleavage of the carbon-oxygen bond.[1]
Q4: How does the deuteration in this compound affect its stability compared to the non-deuterated compound?
A4: The replacement of hydrogen with deuterium (B1214612) to form a carbon-deuterium (C-D) bond results in a stronger bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE).[2] Consequently, the acid-catalyzed cleavage of the C-O bond in the deuterated methoxy group is expected to be slower than in the non-deuterated counterpart, suggesting that this compound is more stable and degrades at a lower rate in acidic solutions.
Q5: Is this compound stable in basic solutions?
A5: Yes, aryl ethers like this compound are generally stable and do not undergo cleavage in typical aqueous basic solutions (e.g., NaOH, KOH). Cleavage of ethers under basic conditions requires extremely strong bases, such as organolithium reagents, which are not commonly used in routine stability studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed in acidic solution. | 1. The acid is not strong enough. 2. The reaction temperature is too low. 3. Insufficient acid concentration. | 1. Use a stronger acid like HBr or HI. HCl is less effective.[1] 2. Gradually increase the reaction temperature while monitoring the reaction. 3. Increase the concentration of the acid catalyst. |
| Formation of unexpected byproducts. | 1. Side reactions such as electrophilic aromatic substitution on the activated benzene (B151609) ring. 2. Charring or polymerization at very high temperatures. | 1. Ensure the reaction mixture is free of other potential electrophiles. 2. Optimize the temperature to be sufficient for degradation but low enough to prevent side reactions. |
| Difficulty in isolating and purifying degradation products. | 1. Incomplete reaction leading to a mixture of starting material and products. 2. Oxidation of phenolic products (4-methoxyphenol and hydroquinone) during workup. | 1. Monitor the reaction to completion using TLC or LC-MS. 2. During the workup, try to maintain acidic or neutral conditions. If a basic wash is necessary, perform it quickly under an inert atmosphere. |
| Loss of deuterium label. | Back-exchange of deuterium with protons from the solvent or mobile phase during analysis. | This is generally not a concern for the methyl-d3 group as C-D bonds are stable. However, if analyzing by NMR in a protic solvent, use a deuterated solvent for analysis to prevent any potential for exchange of other protons on the molecule. |
Data Presentation
The following tables provide an illustrative summary of the expected stability of this compound under various conditions. Please note that these are representative examples, and actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound in Acidic Solution at 50°C
| pH | Time (hours) | % this compound Remaining (Illustrative) | Major Degradation Products |
| 1.2 | 0 | 100 | - |
| 1.2 | 24 | 85 | 4-Methoxyphenol-d4, Methanol-d3 |
| 1.2 | 72 | 60 | 4-Methoxyphenol-d4, Methanol-d3, Hydroquinone |
| 4.0 | 0 | 100 | - |
| 4.0 | 24 | >99 | - |
| 4.0 | 72 | >99 | - |
Table 2: Illustrative Stability of this compound in Basic Solution at 50°C
| pH | Time (hours) | % this compound Remaining (Illustrative) | Degradation Products |
| 9.0 | 0 | 100 | - |
| 9.0 | 24 | >99 | None expected |
| 9.0 | 72 | >99 | None expected |
| 12.0 | 0 | 100 | - |
| 12.0 | 24 | >99 | None expected |
| 12.0 | 72 | >99 | None expected |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic and Basic Solutions
This protocol outlines a general procedure for evaluating the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 1.2, 4.0, 7.0, 9.0, 12.0)
-
Acetonitrile or Methanol (HPLC grade)
-
1 mg/mL stock solution of this compound in a suitable organic solvent
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: For each pH condition, add a small aliquot of the this compound stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The volume of the organic solvent should be minimal (<1%) to avoid affecting the buffer's properties.
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For acidic samples, add a calculated amount of a suitable base. For basic samples, add a calculated amount of a suitable acid.
-
Storage: Store the quenched samples at low temperatures (e.g., -20°C) until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the parent compound from its potential degradation products. The mass spectrometer will confirm the identity of the degradation products and monitor the integrity of the deuterium label.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time to determine the degradation kinetics for each pH condition.
Mandatory Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Experimental workflow for pH stability assessment.
References
Technical Support Center: 1,4-Dimethoxybenzene-d4 Stock Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of 1,4-Dimethoxybenzene-d4 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: 1,4-Dimethoxybenzene is soluble in a variety of organic solvents. For analytical purposes, common choices include methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent should be compatible with your analytical methodology (e.g., LC-MS, GC-MS). When preparing solutions for long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize potential degradation.
Q3: Is this compound susceptible to degradation from light exposure?
A3: Yes, 1,4-Dimethoxybenzene is sensitive to light and can undergo photodegradation.[2][3][4] Therefore, it is imperative to store stock solutions in amber vials or otherwise protect them from light to prevent the formation of impurities that could interfere with your experiments.
Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?
A4: Deuterium exchange is a potential concern for all deuterated standards. The risk of exchange for this compound is relatively low as the deuterium atoms are on the aromatic ring, which is a stable position. However, it is good practice to avoid storing deuterated compounds in strongly acidic or basic solutions, as these conditions can facilitate isotopic exchange. Neutral, aprotic solvents are generally preferred for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results over time | Degradation of the stock solution due to improper storage (temperature, light exposure). | 1. Review storage conditions. Ensure solutions are stored at or below -20°C and protected from light. 2. Prepare fresh stock solutions from solid material. 3. Perform a stability check on the existing stock solution against a freshly prepared standard. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Confirm the identity of the degradation products if possible (e.g., by mass spectrometry). 2. Discard the old stock solution and prepare a new one. 3. Re-evaluate storage conditions to prevent future degradation. |
| Loss of signal intensity for the deuterated standard | 1. Evaporation of solvent from a poorly sealed container. 2. Adsorption of the compound to the container surface. 3. Isotopic exchange (less likely for this compound). | 1. Use high-quality vials with secure caps. Consider using vial inserts for small volumes. 2. Silanized glass vials can be used to reduce adsorption. 3. Ensure the pH of the solution is neutral. |
Quantitative Stability Data
While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and expected shelf life based on data for the non-deuterated analog and general principles for deuterated standards.
| Storage Condition | Solvent | Recommended Maximum Storage Duration | Primary Stability Concern(s) |
| -80°C | Methanol, Acetonitrile, DMSO | Up to 6 months[1] | Long-term stability |
| -20°C | Methanol, Acetonitrile, DMSO | Up to 1 month[1] | Intermediate-term stability |
| 2-8°C | Methanol, Acetonitrile, DMSO | Up to 1 week | Short-term stability, risk of accelerated degradation |
| Room Temperature | Methanol, Acetonitrile, DMSO | Not recommended for storage | Rapid degradation |
Note: The storage durations are based on data for non-deuterated 1,4-Dimethoxybenzene and should be used as a guideline. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Materials and Equipment:
-
This compound solid material
-
High-purity solvent (e.g., methanol, HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vials with PTFE-lined caps
-
Pipettes and pipette tips
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the solid material onto a weighing paper.
-
Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer aliquots of the stock solution into amber glass vials for storage.
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Protocol for Long-Term Stability Assessment
-
Objective: To determine the stability of a this compound stock solution over an extended period under specified storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound as described in the protocol above.
-
Divide the stock solution into multiple aliquots in amber vials, ensuring each vial is tightly sealed.
-
Designate different storage conditions to be tested (e.g., -80°C, -20°C, 2-8°C).
-
At time zero (T=0), analyze one of the freshly prepared aliquots using a validated analytical method (e.g., LC-MS or GC-MS) to establish the initial purity and concentration.
-
Store the remaining aliquots at their designated temperatures.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the aliquot using the same analytical method as in step 4.
-
Compare the purity and concentration of the stored aliquots to the initial T=0 results. A deviation of more than a predefined percentage (e.g., 5-10%) may indicate instability.
-
Visualizations
References
Technical Support Center: Matrix Effects of 1,4-Dimethoxybenzene-d4 in Soil and Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 1,4-Dimethoxybenzene-d4 in soil and plasma samples.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering probable causes and actionable solutions.
A. Plasma Samples
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Signal Suppression | - Incomplete removal of phospholipids (B1166683) from the plasma matrix.[1][2] - High concentration of salts or formulation agents in the final extract.[3][4] - Co-elution with endogenous metabolites.[5] | - Optimize the sample preparation method; consider Solid-Phase Extraction (SPE) with a phospholipid removal plate or a more rigorous Liquid-Liquid Extraction (LLE) protocol.[1][6] - Ensure complete evaporation of the extraction solvent and reconstitute in a mobile phase-compatible solvent.[6] - Adjust the chromatographic gradient to better separate this compound from interfering compounds.[3] |
| Poor Peak Shape (Tailing or Fronting) | - Incompatibility between the reconstitution solvent and the initial mobile phase.[6] - Presence of highly retained interfering substances from the matrix. | - Reconstitute the dried extract in a solvent with a composition as close as possible to the initial mobile phase.[6] - Improve the sample cleanup process to remove late-eluting matrix components. Consider using a stronger wash solvent during SPE. |
| Inconsistent Internal Standard Response | - Variability in sample preparation steps (e.g., pipetting, extraction efficiency).[6] - Degradation of this compound in the matrix during storage or processing. | - Ensure consistent and precise execution of the sample preparation protocol.[6] - Evaluate the stability of this compound in the biological matrix under the applied storage and experimental conditions. |
| Low Analyte Recovery | - Inefficient extraction from the plasma proteins. - Binding of the analyte to labware (e.g., plastic tubes, plates).[6] | - Optimize the pH of the extraction solvent to ensure this compound is in a neutral state for efficient extraction.[2] - Use low-binding labware to minimize analyte loss.[6] |
B. Soil Samples
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression or Enhancement | - Co-extraction of humic and fulvic acids. - High organic matter content in the soil.[7] - Presence of inorganic salts.[8] | - Incorporate a cleanup step after the initial extraction, such as SPE with graphitized carbon black (GCB) or primary secondary amine (PSA) sorbents.[9] - Dilute the sample extract to reduce the concentration of interfering matrix components.[10][11] - Use matrix-matched calibration standards to compensate for consistent matrix effects.[12] |
| Poor Reproducibility | - Inhomogeneous soil samples. - Inconsistent extraction efficiency due to varying soil composition (e.g., clay, sand, organic matter content).[7] | - Homogenize the soil sample thoroughly before taking an aliquot for extraction. - Optimize the extraction solvent and technique (e.g., sonication time, shaking speed) to ensure consistent performance across different soil types. |
| Low Analyte Recovery | - Strong adsorption of this compound to soil particles. - Inefficient desorption from the soil matrix by the extraction solvent. | - Test a range of extraction solvents with varying polarities (e.g., acetonitrile, ethyl acetate, dichloromethane) to find the most effective one.[2][7] - Increase the extraction time or employ techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[12][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of quantification.[5][14]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and shouldn't it correct for all matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice because it is chemically and physically almost identical to the unlabeled analyte.[3] It will co-elute and experience nearly the same degree of ion suppression or enhancement.[3] This allows for accurate quantification by maintaining a constant analyte-to-IS ratio. However, if the matrix effect is so severe that the signals for both the analyte and the IS are significantly suppressed below a reliable detection limit, then the underlying cause of the suppression must be addressed through improved sample preparation or chromatography.[3]
Plasma-Specific Questions
Q3: What are the primary sources of matrix effects in plasma for this compound analysis?
A3: The most common sources of matrix effects in plasma are phospholipids, salts, proteins, and endogenous metabolites that can co-elute with this compound.[1][6] Phospholipids are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[2]
Q4: How can I quantitatively assess matrix effects for my this compound assay in plasma?
A4: The matrix factor (MF) should be calculated to quantitatively assess matrix effects.[15] This involves comparing the peak area of this compound spiked into a blank, extracted plasma sample (post-extraction spike) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[15]
Soil-Specific Questions
Q5: What are the common sources of matrix effects in soil samples?
A5: In soil, matrix effects are often caused by co-extracted substances such as humic acids, fulvic acids, and other organic matter, as well as inorganic salts.[7][8] The composition of the soil (e.g., clay vs. sandy) can significantly influence the type and severity of the matrix effect.[7]
Q6: Is it necessary to use matrix-matched calibration for soil analysis?
A6: Due to the high variability of soil composition, matrix-matched calibration is often recommended.[12] This involves preparing the calibration standards in a blank soil extract that has undergone the same extraction procedure as the samples. This approach helps to compensate for systematic matrix effects that are consistent for a particular soil type.
III. Quantitative Data Summary
The following tables present representative quantitative data for matrix effects and recovery. Note: These values are for illustrative purposes and may vary based on specific experimental conditions, matrices, and instrumentation.
Table 1: Representative Matrix Factor (MF) for this compound in Human Plasma from Different Lots
| Plasma Lot | Mean Matrix Factor (MF) | %RSD | Predominant Effect |
| Lot A | 0.78 | 5.2% | Ion Suppression |
| Lot B | 0.85 | 4.8% | Ion Suppression |
| Lot C | 1.05 | 3.5% | Minor Ion Enhancement |
| Lot D (Hemolyzed) | 0.65 | 8.9% | Significant Ion Suppression |
| Lot E (Lipemic) | 0.58 | 11.2% | Strong Ion Suppression |
Table 2: Representative Recovery and Matrix Effects for Different Plasma Sample Preparation Methods
| Preparation Method | Mean Recovery (%) | Mean Matrix Factor (MF) |
| Protein Precipitation (Acetonitrile) | 95 | 0.65 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 88 | 0.89 (Suppression) |
| Solid-Phase Extraction (C18) | 92 | 0.97 (Minimal Effect) |
Table 3: Representative Matrix Effects for this compound in Different Soil Types
| Soil Type | Mean Matrix Factor (MF) | %RSD | Predominant Effect |
| Sandy Loam | 0.92 | 7.5% | Minor Ion Suppression |
| Clay | 0.71 | 12.8% | Significant Ion Suppression |
| High Organic Matter | 0.62 | 15.1% | Strong Ion Suppression |
IV. Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantitatively determine the matrix factor (MF) for this compound in a given matrix (plasma or soil).
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (plasma or soil) using the intended analytical method. Spike this compound into the final dried and reconstituted extracts at the same low, medium, and high concentrations as Set A.[6]
-
-
Analysis: Analyze all samples from Set A and Set B using the developed LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot and concentration:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Evaluation:
-
An MF between 0.8 and 1.2 is generally considered acceptable, but this can be method-dependent.
-
The relative standard deviation (%RSD) of the MF across different lots should be less than 15%.
-
Protocol 2: Sample Preparation of Plasma via Solid-Phase Extraction (SPE)
Objective: To produce a clean sample extract from plasma by removing proteins and phospholipids.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Sample Preparation of Soil via QuEChERS-style Extraction and Cleanup
Objective: To extract this compound from soil and remove interfering matrix components.
Procedure:
-
Sample Aliquoting: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add the internal standard solution.
-
Hydration: Add 10 mL of water and vortex for 1 minute to create a slurry.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture (e.g., magnesium sulfate, PSA, and C18).
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. A solvent exchange step may be necessary depending on the mobile phase compatibility.
V. Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. [PDF] Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. bioanalysisjournal.com [bioanalysisjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for 1,4-Dimethoxybenzene-d4
Welcome to the Technical Support Center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for 1,4-Dimethoxybenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this common internal standard in analytical experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?
A1: The optimal parameters can vary depending on the specific instrument and application. However, the following table provides a robust starting point for method development.
Table 1: Recommended Starting GC-MS Parameters for this compound
| Parameter | Recommended Setting | Notes |
| GC System | ||
| Injection Mode | Splitless | Ideal for trace analysis to maximize analyte transfer to the column. |
| Injection Volume | 1 µL | A standard volume for many applications; may be adjusted based on concentration. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | A typical flow rate for many capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A common non-polar column suitable for aromatic compounds. |
| Oven Program | Initial: 70 °C (hold 1 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 2 min) | This program should provide good separation from other analytes. The final temperature helps to clean the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | A typical starting point; can be optimized for sensitivity. |
| Quadrupole Temp. | 150 °C | Helps maintain mass accuracy. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity compared to full scan mode. |
| Solvent Delay | 3 - 5 minutes | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination. |
Q2: Which ions should I monitor for this compound in SIM mode?
A2: For quantitative analysis using Selected Ion Monitoring (SIM), it is crucial to select a quantification ion and at least one qualifier ion to ensure specificity.
Table 2: Recommended Quantification and Qualifier Ions for this compound
| Compound | Ion Type | m/z | Rationale |
| This compound | Quantification | 142 | Molecular ion (M+); typically abundant and specific. |
| Qualifier 1 | 127 | Fragment ion, loss of a methyl group (-CD3). | |
| Qualifier 2 | 96 | Further fragmentation; provides additional confirmation. | |
| 1,4-Dimethoxybenzene (Analyte) | Quantification | 138 | Molecular ion (M+). |
| Qualifier | 123 | Fragment ion, loss of a methyl group (-CH3). |
Q3: Why is the retention time of my this compound slightly shorter than that of the non-deuterated 1,4-Dimethoxybenzene?
A3: This is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on non-polar and mid-polar GC columns. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase. This difference is usually small and should be consistent.
Q4: Can I use the same response factor for this compound and 1,4-Dimethoxybenzene?
A4: No, it is not recommended. While deuterated internal standards are chemically very similar to the analyte, their response in the mass spectrometer can differ. It is essential to establish a calibration curve using the ratio of the analyte peak area to the internal standard peak area at various concentrations to ensure accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites in the Inlet or Column | - Action: Deactivate the inlet liner by replacing it with a new, silanized liner. Trim the first 10-15 cm of the GC column to remove any active sites that may have developed. |
| - Rationale: Active sites can cause polar analytes to interact strongly with the system, leading to peak tailing. | |
| Column Overload | - Action: Dilute the sample or reduce the injection volume. If using splitless injection, consider using a split injection with a low split ratio (e.g., 5:1 or 10:1). |
| - Rationale: Injecting too much sample can saturate the stationary phase, causing peak fronting. | |
| Inappropriate Oven Temperature | - Action: Ensure the initial oven temperature is at or slightly below the boiling point of the injection solvent for proper solvent focusing. |
| - Rationale: If the initial temperature is too high, the sample band will broaden before it starts to move through the column. |
Problem 2: Inconsistent or Low Internal Standard Response
| Possible Cause | Recommended Solution |
| Injection Variability | - Action: Check the autosampler syringe for air bubbles or damage. Ensure the injection volume is consistent. Manually inspect the vial septum for coring. |
| - Rationale: Inconsistent injection volumes will lead to variable peak areas. | |
| Ion Source Contamination | - Action: Perform an ion source cleaning as per the manufacturer's instructions. |
| - Rationale: A contaminated ion source can lead to reduced sensitivity and inconsistent ionization. | |
| Matrix Effects | - Action: Evaluate the sample matrix for interfering compounds. Improve sample preparation by including a cleanup step such as solid-phase extraction (SPE). |
| - Rationale: Co-eluting matrix components can suppress or enhance the ionization of the internal standard. |
Problem 3: Isotopic Overlap or Crosstalk
| Possible Cause | Recommended Solution |
| Contribution from Analyte's Isotopes | - Action: Select quantification and qualifier ions for the analyte and internal standard that are unique and do not have significant contributions from the natural isotopic abundance of the other compound. If overlap is unavoidable, a mathematical correction may be necessary. |
| - Rationale: The M+1 and M+2 isotopes of the analyte can sometimes interfere with the ions of the deuterated internal standard, leading to inaccurate quantification. | |
| In-source Fragmentation | - Action: Optimize the ion source temperature and electron energy to minimize fragmentation that could lead to overlapping ions. |
| - Rationale: Excessive fragmentation can create a more complex mass spectrum with a higher chance of isobaric interferences. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 1,4-Dimethoxybenzene and this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1,4-Dimethoxybenzene by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).
-
Calibration Standards: To a series of empty vials, add a fixed volume of the internal standard spiking solution. Then, add varying volumes of the analyte working standard solutions to create a calibration curve over the desired concentration range. Bring all vials to the same final volume with the solvent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add 50 µL of the this compound internal standard working solution.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the solvent used for the calibration standards.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
Visualizations
Technical Support Center: LC-MS/MS Source Optimization for 1,4-Dimethoxybenzene-d4
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful LC-MS/MS analysis of 1,4-Dimethoxybenzene-d4.
Frequently Asked Questions (FAQs)
Q1: Which ion source, ESI or APCI, is recommended for this compound?
For this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the recommended ion source. This is because 1,4-Dimethoxybenzene is a relatively non-polar, thermally stable compound with a low molecular weight.[1][2] APCI is well-suited for such molecules, whereas Electrospray Ionization (ESI) is more effective for more polar and ionizable compounds.[1][3]
Q2: What are the theoretical MRM transitions for this compound?
The molecular weight of this compound is 142.19 g/mol .[4] In positive ion mode APCI, the precursor ion will be the protonated molecule, [M+H]⁺. The product ions are generated by fragmenting the precursor ion in the collision cell. While experimental optimization is crucial, the following are proposed as primary transitions to investigate:
-
Precursor Ion (Q1): m/z 143.2
-
Potential Product Ions (Q3):
-
m/z 128.2 (Loss of a methyl radical, •CH₃)
-
m/z 113.2 (Loss of formaldehyde, CH₂O)
-
m/z 97.2 (Loss of methanol, CH₃OH)
-
It is essential to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan. At least two MRM transitions should be optimized for confident quantification and confirmation.[5]
Q3: What are typical starting parameters for APCI source optimization?
The optimal parameters are instrument-dependent, but the following table provides a general starting point for optimization.
| Parameter | Typical Range | Purpose |
| Vaporizer Temperature | 350 - 500 °C | Ensures efficient desolvation and vaporization of the sample.[6] |
| Corona Discharge Current | 2 - 5 µA | Ionizes the gas-phase solvent molecules to create reagent ions.[2] |
| Nebulizer Gas Pressure | 30 - 60 psig | Aids in the formation of a fine aerosol spray.[7] |
| Drying Gas Flow | 5 - 15 L/min | Helps to evaporate the solvent from the droplets. |
| Drying Gas Temperature | 250 - 400 °C | Assists in the complete vaporization of the sample and mobile phase.[6] |
| Capillary Voltage | 1 - 4 kV | Facilitates the transfer of ions into the mass spectrometer. |
Note: These are general ranges. Always consult your instrument manual and perform systematic optimization.
Q4: Why is my signal intensity for this compound unexpectedly low?
Low signal intensity can stem from several factors. A systematic approach is key to diagnosing the issue.[8] Common causes include:
-
Suboptimal Source Parameters: The vaporizer temperature, gas flows, or corona current may not be optimized for this specific compound.
-
Ion Source Contamination: A dirty ion source is a frequent cause of declining signal intensity and increased background noise.[8]
-
Incorrect Ionization Mode: While APCI is recommended, your specific mobile phase conditions might favor ESI. It is worth checking both if issues persist.
-
Chromatography Issues: Poor peak shape due to column overload or contamination can lead to a lower apparent signal.
-
Sample Degradation: Ensure the stability of your compound in the prepared solution.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting for Low Signal Intensity
If you are experiencing low or no signal, follow this logical workflow to identify the root cause. This process helps to isolate the problem to the LC system, the MS system, or the sample itself.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Addressing Poor Peak Shape
Poor chromatography directly impacts the quality of your mass spectrometry data. If you observe peak fronting, tailing, or splitting, consider the following:
-
Sample Overload: The amount of sample injected is too high for the column. Dilute your sample and reinject.
-
Injection Solvent: The sample solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.
-
Column Contamination/Age: Contaminants from previous injections can build up on the column. Flush the column or replace it if it is old.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistent gradient mixing can also lead to distorted peaks.
Experimental Protocols
Protocol: Systematic APCI Source Optimization via Direct Infusion
This protocol outlines a method for optimizing key APCI source parameters to maximize the signal for this compound.
-
Preparation:
-
Prepare a 1 µg/mL solution of this compound in a solvent that mimics the mobile phase composition at the expected elution time (e.g., 50:50 Methanol:Water).
-
Set up a syringe pump with a clean syringe containing your standard solution.
-
-
System Setup:
-
Bypass the LC column by connecting the syringe pump directly to the mass spectrometer's ion source using a T-piece.
-
Set the mass spectrometer to acquire data in either full scan mode to monitor the precursor ion (m/z 143.2) or MRM mode if transitions are known.
-
-
Optimization Workflow:
-
Begin infusing the solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Set initial APCI parameters based on the table in FAQ #3.
-
One-Factor-at-a-Time Optimization:
-
Vaporizer Temperature: While monitoring the signal, gradually increase the vaporizer temperature in increments (e.g., 25 °C) from a low setting (e.g., 300 °C) to a high setting (e.g., 550 °C). Record the temperature that yields the highest and most stable signal.
-
Nebulizer and Drying Gas: At the optimal temperature, vary the nebulizer and drying gas flow rates/pressures independently. Observe the effect on signal intensity. High gas flows can sometimes decrease sensitivity if they disperse the ion plume too much.
-
Corona Current: Adjust the corona discharge current within the recommended range (e.g., 1-5 µA) and record the value that provides the best signal-to-noise ratio.
-
-
Collision Energy (for MRM): Once source parameters are optimized, vary the collision energy to find the value that produces the most intense product ion signal.
-
-
Finalization:
-
Once all parameters are optimized, save the new settings in your method file.
-
Reconnect the LC system and perform an injection to confirm the performance under chromatographic conditions.
-
Caption: A workflow for systematic APCI source optimization using direct infusion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Dimethoxybenzene-d4 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,4-Dimethoxybenzene-d4 as an internal standard in quantitative analytical experiments.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and show a positive bias, even though I am using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues are the presence of isotopic impurities in the standard, a lack of co-elution between the analyte and the standard, or unexpected isotopic exchange.[1]
Troubleshooting Steps:
-
Verify Isotopic and Chemical Purity: The presence of the non-deuterated (d0) form of 1,4-dimethoxybenzene (B90301) as an impurity in your deuterated standard is a primary cause of overestimation of the analyte. For reliable quantification, it is recommended to use an internal standard with high isotopic enrichment (≥98%) and chemical purity (>99%).[2][3]
-
Solution: Assess the purity of your this compound standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). Always request a certificate of analysis from your supplier that clearly states the isotopic and chemical purity.[2]
-
-
Confirm Co-elution: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts due to the kinetic isotope effect.[2] If the analyte and the internal standard do not co-elute perfectly, they may be subjected to different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[4]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting your chromatographic method (e.g., gradient, temperature) or using a column with lower resolution to promote peak overlap.[5]
-
-
Investigate Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially if the deuterium labels are on labile positions like -OH or -NH groups. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, causing inaccurate results.[1]
-
Solution: While the deuterium atoms in this compound are generally stable, it is good practice to perform an incubation study. Incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then analyze for any increase in the non-labeled compound.[2]
-
Issue 2: High Variability in Internal Standard Signal
Question: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?
Answer: High variability in the internal standard signal can be attributed to differential matrix effects or instability of the deuterated label.
Troubleshooting Steps:
-
Evaluate for Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample. If a significant difference is observed, optimizing the sample clean-up procedure to remove interfering matrix components is recommended.[5]
-
-
Assess Internal Standard Stability: Degradation of the internal standard in the sample matrix or during storage can lead to signal variability.
-
Solution: Perform stability studies of your this compound in the sample matrix under the same conditions as your experimental samples.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for quantitative analysis?
A1: The purity of this compound is paramount because any impurity, particularly the unlabeled (d0) form of 1,4-dimethoxybenzene, will contribute to the signal of the analyte being measured. This leads to a consistent positive bias, resulting in an overestimation of the analyte's true concentration.[1] High isotopic purity (≥98%) is essential to minimize this interference and ensure the accuracy of the quantitative results.[3]
Q2: How does the presence of unlabeled 1,4-dimethoxybenzene in the d4 standard affect my results?
A2: The presence of unlabeled 1,4-dimethoxybenzene in your this compound internal standard will artificially inflate the measured response of your analyte. Since the internal standard is added at a known concentration to all samples, standards, and quality controls, this d0 impurity will be a constant source of analyte signal, leading to a systematic error in your quantification. The impact of this error is most pronounced at the lower limit of quantification (LLOQ).
Q3: What analytical techniques are best for determining the isotopic purity of this compound?
A3: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred method for determining isotopic purity. This technique can resolve the different isotopologues (molecules that differ only in their isotopic composition) and provide their relative abundances. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to confirm the position of the deuterium labels and provide insights into the isotopic enrichment.
Q4: What is the "isotope effect" and how can it impact my analysis?
A4: The isotope effect refers to the slight differences in physical and chemical properties of a molecule when one of its atoms is replaced with one of its isotopes. In the case of deuterated internal standards, the C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in chromatographic retention times.[4] If this results in the analyte and internal standard eluting into regions with different levels of ion suppression or enhancement, it can lead to inaccurate quantification.[4]
Q5: Where should the deuterium labels be placed on a molecule for an ideal internal standard?
A5: Deuterium atoms should be placed on a chemically stable part of the molecule that is not prone to hydrogen-deuterium exchange with the solvent or during sample processing.[3][6] For aromatic compounds like 1,4-Dimethoxybenzene, labeling on the aromatic ring is generally stable.
Data Presentation
Table 1: Hypothetical Impact of this compound Isotopic Purity on the Quantification of an Analyte
| Isotopic Purity of this compound (%) | Unlabeled (d0) Impurity (%) | True Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Overestimation |
| 99.9 | 0.1 | 10.0 | 10.1 | 1.0% |
| 99.0 | 1.0 | 10.0 | 11.0 | 10.0% |
| 98.0 | 2.0 | 10.0 | 12.0 | 20.0% |
| 95.0 | 5.0 | 10.0 | 15.0 | 50.0% |
This table presents hypothetical data to illustrate the potential impact of isotopic impurity. Actual results may vary depending on the specific analytical method and conditions.
Experimental Protocols
Protocol: Assessment of Isotopic Purity of this compound by LC-HRMS
Objective: To determine the isotopic purity of a this compound standard by quantifying the relative abundance of the unlabeled (d0) species.
Materials:
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
-
LC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 100-200
-
Resolution: > 60,000
-
Expected m/z for [M+H]⁺:
-
1,4-Dimethoxybenzene (d0): 139.0754
-
This compound: 143.1005
-
-
-
Data Analysis:
-
Integrate the peak areas for the extracted ion chromatograms of both the d0 (m/z 139.0754) and d4 (m/z 143.1005) species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Peak Area (d4) / (Peak Area (d0) + Peak Area (d4))] x 100
-
-
Mandatory Visualization
Caption: Logical relationship of how d0 impurity in this compound leads to inaccurate quantification.
Caption: Troubleshooting workflow for inaccurate results when using a deuterated internal standard.
References
potential interferences when using 1,4-Dimethoxybenzene-d4
Welcome to the technical support center for 1,4-Dimethoxybenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential interferences when using this internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a deuterated form of 1,4-Dimethoxybenzene, a naturally occurring organic compound. In analytical chemistry, it is primarily used as an internal standard (IS) for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) methods. Its deuteration makes it chemically similar to the non-labeled analyte but with a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the most common potential interferences when using this compound as an internal standard?
A2: The most common potential interferences include:
-
Isotopic Exchange (Hydrogen-Deuterium Exchange): The replacement of deuterium (B1214612) atoms on the internal standard with hydrogen from the sample matrix or solvents.
-
Isobaric Interference: Co-eluting compounds from the sample matrix that have the same nominal mass as this compound.
-
Contamination of the Internal Standard: The presence of the non-deuterated 1,4-Dimethoxybenzene or other impurities in the internal standard solution.
-
Matrix Effects: Suppression or enhancement of the ionization of the internal standard by other components in the sample matrix, which may differ from the effect on the analyte.
Q3: How stable are the deuterium labels on this compound?
A3: The four deuterium atoms in this compound are located on the aromatic ring. Deuterium atoms on an aromatic ring are generally stable under typical analytical conditions. However, exposure to strong acids, bases, or certain metal catalysts, particularly at elevated temperatures, could potentially facilitate hydrogen-deuterium (H-D) exchange.[1] It is always recommended to assess the stability of the internal standard in your specific sample matrix and storage conditions.
Q4: Can this compound and its non-deuterated analog separate chromatographically?
A4: Yes, a slight chromatographic separation between a deuterated standard and its non-deuterated analog can occur, which is known as the "isotope effect". This is more commonly observed in gas chromatography (GC) and high-performance liquid chromatography (HPLC) with high-resolution columns. If the separation is significant, the internal standard and the analyte may be affected differently by matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification
Symptom: You are observing poor accuracy, precision, or linearity in your calibration curve when using this compound as an internal standard.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Isotopic Exchange | Perform an H-D exchange stability check. Incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for any increase in the signal of the non-deuterated 1,4-Dimethoxybenzene. If exchange is observed, consider modifying the pH, temperature, or solvent of your sample preparation. | To confirm if the deuterium labels are stable throughout your analytical method. |
| Isobaric Interference | Analyze a blank matrix sample to check for any peaks at the retention time and m/z of this compound. If an interference is present, optimize your chromatographic method to separate the interference from the internal standard. Alternatively, if using MS/MS, select a more specific fragment ion transition for this compound. | To ensure that the signal from the internal standard is not being artificially inflated by a co-eluting, isobaric compound. |
| Contamination of IS | Analyze a neat solution of your this compound internal standard to check for the presence of the non-deuterated form. The response of the non-deuterated analyte should be negligible. If significant contamination is found, obtain a new, higher-purity standard. | To prevent a "false positive" signal for your analyte, which can lead to overestimation at low concentrations. |
| Differential Matrix Effects | Evaluate matrix effects by comparing the peak area of this compound in a neat solution versus a post-extraction spiked blank matrix sample. If significant and variable matrix effects are observed, improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust your chromatography to ensure co-elution with the analyte. | To ensure that the internal standard accurately compensates for any ion suppression or enhancement experienced by the analyte. |
Issue 2: Poor Peak Shape or Shifting Retention Time of this compound
Symptom: The chromatographic peak for this compound is broad, tailing, or its retention time is not consistent across injections.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is also recommended. | To remove any strongly retained matrix components that can affect the chromatography. |
| Incompatible Injection Solvent | Ensure that the solvent used to dissolve your sample and internal standard is compatible with the mobile phase. | A mismatch in solvent strength between the injection solvent and the mobile phase can lead to peak distortion. |
| Column Overloading | Reduce the concentration of the this compound internal standard solution. | Injecting too high a concentration of the standard can lead to peak fronting or broadening. |
| pH of the Mobile Phase | Although 1,4-Dimethoxybenzene is not ionizable, extreme pH values in the mobile phase can affect the stability of some columns, leading to poor peak shape over time. | To maintain the integrity and performance of the chromatographic column. |
Experimental Protocols
Protocol 1: Assessment of H-D Exchange Stability
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into a clean solvent (e.g., methanol (B129727) or acetonitrile) at the working concentration.
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine, soil extract) at the same working concentration.
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).
-
Sample Preparation: Process the samples using your established extraction procedure.
-
Analysis: Analyze the samples by GC-MS or LC-MS and monitor the signal for both this compound and non-deuterated 1,4-Dimethoxybenzene.
-
Evaluation: Compare the signal of the non-deuterated 1,4-Dimethoxybenzene in Set B to that in Set A. A significant increase in the signal in the matrix sample indicates H-D exchange.
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by GC-MS or LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression or enhancement.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometric information for 1,4-Dimethoxybenzene and its deuterated analog. This information is crucial for setting up analytical methods and for troubleshooting potential isobaric interferences.
| Compound | Molecular Formula | Exact Mass (monoisotopic) | Common Adducts (LC-MS, ESI+) | Key Fragment Ions (GC-MS, EI) |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.0681 g/mol | [M+H]⁺ = 139.0754 | m/z 138, 123, 108, 95, 77 |
| This compound | C₈H₆D₄O₂ | 142.0932 g/mol | [M+H]⁺ = 143.1005 | m/z 142, 127, 112, 98, 80 |
Visualizations
References
Technical Support Center: Optimizing 1,4-Dimethoxybenzene-d4 Signal-to-Noise in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise (S/N) ratio for 1,4-Dimethoxybenzene-d4 when used as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio for this compound?
A low signal-to-noise ratio for this compound can stem from several factors throughout the analytical process. The most common culprits include:
-
Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can suppress or enhance the ionization of the internal standard, leading to a poor signal-to-noise ratio.[1] This is a primary concern in complex biological matrices like plasma or urine.[2]
-
Suboptimal Sample Preparation: Inefficient removal of interfering substances such as phospholipids (B1166683) and proteins during sample preparation is a major contributor to matrix effects.[3]
-
Poor Ionization Efficiency: Instrument source conditions that are not optimized for this compound can lead to a weak signal.
-
Analyte Degradation or Instability: The stability of the deuterated internal standard under the extraction and storage conditions can impact its signal intensity.[4]
-
Isotopic Exchange: Although less common for aromatic methoxy (B1213986) groups, the possibility of deuterium (B1214612) exchange with protons from the solvent or matrix under certain pH and temperature conditions should be considered.[5][6]
Q2: My this compound signal is inconsistent across my sample batch. What should I investigate?
Inconsistent internal standard response is often indicative of variability in the analytical method. Key areas to troubleshoot include:
-
Inconsistent Sample Preparation: Ensure uniform execution of extraction procedures, including precise pipetting and consistent timing for each step.
-
Differential Matrix Effects: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement.[6]
-
Instrument Instability: Check for fluctuations in the mass spectrometer's performance by injecting a standard solution at regular intervals during the analytical run.
-
Internal Standard Purity and Stability: Verify the purity of your this compound standard and ensure it is stable in the solvent used for the spiking solution.[4]
Q3: Can the choice of analytical technique (GC-MS vs. LC-MS) impact the signal-to-noise ratio for this compound?
Yes, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly influence the signal-to-noise ratio.
-
GC-MS: Generally, GC-MS can offer high sensitivity and is well-suited for volatile and semi-volatile compounds like 1,4-Dimethoxybenzene.[7] It often has less susceptibility to matrix effects compared to LC-MS with electrospray ionization.
-
LC-MS/MS: This technique is highly selective and sensitive, particularly when using Multiple Reaction Monitoring (MRM). However, it can be more prone to matrix effects, especially from non-volatile matrix components.[3] Careful optimization of chromatographic separation and sample cleanup is crucial for achieving a good signal-to-noise ratio in LC-MS/MS.
Q4: What are the best practices for preparing a this compound spiking solution?
To ensure accurate and reproducible results, follow these best practices:
-
Use a high-purity solvent in which this compound is readily soluble, such as methanol (B129727) or acetonitrile.
-
Prepare a stock solution at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration that provides a strong and stable signal in the mass spectrometer when added to the samples.
-
Ensure the final concentration of the internal standard is consistent across all calibrators, quality control samples, and unknown samples.
Troubleshooting Guides
Issue 1: Low Signal Intensity for this compound
dot
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise in the Chromatogram
dot
Caption: Troubleshooting workflow for high background noise.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 ± 5 | 92 ± 4 | 95 ± 3 |
| Matrix Effect (%) | 65 ± 8 | 88 ± 6 | 93 ± 5 |
| Signal-to-Noise (S/N) | 50 | 150 | 250 |
| Processing Time | Low | Moderate | High |
| Cost per Sample | Low | Low | High |
| Data is representative and may vary based on specific laboratory conditions and matrices. |
Table 2: Representative GC-MS and LC-MS/MS Parameters for this compound
| Parameter | GC-MS | LC-MS/MS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Inlet Temperature | 250 °C | N/A |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 20 °C/min | Isocratic or Gradient |
| Carrier Gas/Mobile Phase | Helium at 1.2 mL/min | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Monitored Ions (m/z) | 142 -> 127 | 143 -> 128 |
| Collision Energy | N/A | 15 eV (representative) |
| These parameters are starting points and require optimization for your specific instrumentation and application. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for this compound in a complex matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal signal suppression or enhancement.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract this compound from a plasma matrix while minimizing interferences.
Methodology:
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or an appropriate solvent for GC-MS analysis.
-
Injection: Inject the reconstituted sample into the analytical instrument.
dot
References
Technical Support Center: 1,4-Dimethoxybenzene-d4 Solubility in Aqueous Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,4-Dimethoxybenzene-d4 in aqueous samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
This compound, a deuterated analog of 1,4-Dimethoxybenzene (B90301), is expected to have very low solubility in water.[1][2][3][4] The non-deuterated form is described as sparingly or slightly soluble in water.[1][2][3] Quantitative data for 1,4-Dimethoxybenzene suggests a solubility of approximately 0.8 g/L at 20°C.[5] Another source indicates a much lower solubility of 0.0007641 g/100 g (or 0.007641 g/L) at 25°C.[6] This discrepancy highlights the compound's poor aqueous solubility and the potential for variability in experimental results. The symmetrical structure and the presence of nonpolar methoxy (B1213986) groups contribute to its limited ability to interact with polar water molecules.[1][7]
Q2: Will the deuterium (B1214612) labeling of this compound significantly affect its solubility compared to the non-labeled compound?
Deuterium substitution is unlikely to have a significant impact on the aqueous solubility of the molecule.[8] The fundamental chemical and physical properties, including polarity and intermolecular forces governing solubility, are largely determined by the overall molecular structure, which remains unchanged. Therefore, the solubility of this compound is expected to be very similar to that of 1,4-Dimethoxybenzene.
Q3: In which solvents is this compound expected to be highly soluble?
1,4-Dimethoxybenzene exhibits good solubility in a variety of organic solvents.[1][5] It is reported to be very soluble in ether and benzene, and soluble in ethanol, acetone, and chloroform.[1][2][6] This is consistent with the "like dissolves like" principle, where substances with similar polarities tend to be soluble in one another.[5]
Troubleshooting Guide
Issue: Precipitate is observed after adding this compound to my aqueous sample.
This is a common issue due to the compound's low water solubility. Here are several troubleshooting steps you can take:
1. Initial Dissolution in a Co-Solvent:
-
Rationale: A common and effective technique for dissolving hydrophobic compounds in aqueous solutions is to first dissolve them in a minimal amount of a water-miscible organic solvent (co-solvent) before adding them to the aqueous medium.[9]
-
Recommended Co-solvents: Based on the known solubility of 1,4-Dimethoxybenzene, suitable co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, or acetone.[1][10]
-
Procedure:
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., DMSO).
-
Add the stock solution dropwise to your aqueous sample while vortexing or stirring to ensure rapid mixing and prevent localized precipitation.
-
Important: Ensure the final concentration of the co-solvent in your aqueous sample is low enough to not affect your downstream experiments.
-
2. Sonication:
-
Rationale: Sonication can help to break down aggregates of the compound and facilitate its dispersion and dissolution in the aqueous medium.
-
Procedure: After adding the compound (ideally as a co-solvent stock solution) to the aqueous sample, place the sample in a sonication bath for short intervals. Monitor the solution for clarity.
3. Gentle Heating:
-
Rationale: For many compounds, solubility increases with temperature.[1]
-
Procedure: Gently warm your aqueous sample while stirring. Be cautious with this method, as excessive heat can degrade your sample or the compound. Ensure the temperature is compatible with your experimental setup. After dissolution, be aware that the compound may precipitate out again as the solution cools.
4. pH Adjustment:
-
Rationale: While this compound is a neutral compound and its solubility is not strongly dependent on pH, extreme pH values can sometimes influence the overall properties of the aqueous medium and affect the solubility of solutes. This is generally a less effective method for non-ionizable compounds.
Quantitative Solubility Data
The following table summarizes the available solubility data for the non-deuterated analog, 1,4-Dimethoxybenzene. As previously mentioned, the solubility of the deuterated form is expected to be very similar.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 0.8 g/L | 20 |
| Water | Protic | 0.0007641 g/100g | 25 |
| Dioxane | Ether | 0.1 g/mL | Not Specified |
| Ethanol (95%) | Alcohol | 1 g in 10 mL | Not Specified |
| Ethanol | Alcohol | Soluble | Not Specified |
| Methanol | Alcohol | Soluble | Not Specified |
| Acetone | Ketone | Soluble | Not Specified |
| Benzene | Aromatic Hydrocarbon | Very Soluble | Not Specified |
| Diethyl Ether | Ether | Very Soluble | Not Specified |
| Ethyl Acetate | Ester | Soluble | Not Specified |
Note: The terms "Soluble" and "Very Soluble" are qualitative descriptors. The quantitative data for water solubility shows a significant discrepancy, which may be due to different experimental methods. Researchers should experimentally determine the solubility for their specific application if a precise value is required.[5][6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated micropipettes
-
Amber glass vial
-
-
Procedure:
-
Weigh out a precise amount of this compound into an amber glass vial.
-
Add a calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.[10]
-
Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
-
Objective: To experimentally determine the equilibrium solubility of this compound in an aqueous buffer.[5]
-
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC with a calibration curve.[5]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ez.restek.com [ez.restek.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-dimethoxybenzene [chemister.ru]
- 7. Structure and Polarity of 1,4-Dimethoxybenzene_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to 1,4-Dimethoxybenzene-d4 and Other Deuterated Internal Standards for Accurate Quantitation
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of 1,4-Dimethoxybenzene-d4 and other commonly used deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection process in chromatographic and mass spectrometric applications.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. Their use is foundational to robust and reliable analytical methods, particularly for the analysis of complex matrices encountered in environmental, clinical, and pharmaceutical research. By incorporating a known amount of a SIL-IS into a sample prior to analysis, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise results.
This guide focuses on the application of deuterated internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of semi-volatile organic compounds, with a particular emphasis on Polycyclic Aromatic Hydrocarbons (PAHs). We will compare the utility of this compound, a deuterated aromatic ether, with commonly employed deuterated PAHs such as Naphthalene-d8, Phenanthrene-d10, and Chrysene-d12.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard exhibits physicochemical properties that are nearly identical to the analyte(s) of interest, ensuring it behaves similarly throughout the analytical process. This includes co-elution with the target analytes and similar ionization and fragmentation patterns in the mass spectrometer.
While deuterated analogues of the target analytes are often considered the most suitable internal standards, other deuterated compounds with similar properties can also be employed effectively. This compound presents an alternative for the analysis of various aromatic compounds. The following tables provide a comparative overview of its properties and performance characteristics alongside other deuterated standards commonly used in the analysis of PAHs, often guided by methodologies such as U.S. EPA Method 8270.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the selected deuterated internal standards is crucial for understanding their behavior in chromatographic systems.
| Property | This compound | Naphthalene-d8 | Phenanthrene-d10 | Chrysene-d12 |
| Molecular Formula | C₈H₆D₄O₂ | C₁₀D₈ | C₁₄D₁₀ | C₁₈D₁₂ |
| Molecular Weight | 142.21 g/mol | 136.22 g/mol [1] | 188.29 g/mol [2] | 240.36 g/mol |
| Boiling Point | ~212 °C (of non-deuterated)[3] | 218 °C[1] | 340 °C[2] | 448 °C[4][5] |
| Melting Point | ~55-57 °C (of non-deuterated)[3] | 80-82 °C[1] | 98-100 °C[2] | 252-254 °C[4][5] |
| LogP (Octanol-Water Partition Coefficient) | ~2.03 (of non-deuterated)[3] | ~3.3 (of non-deuterated) | ~4.5 (of non-deuterated)[6] | ~5.7 |
Performance in PAH Analysis (Based on EPA Method 8270)
| Performance Metric | This compound | Naphthalene-d8 | Phenanthrene-d10 | Chrysene-d12 |
| Typical Analytes | Early-eluting aromatic compounds | Naphthalene, Acenaphthylene, Acenaphthene | Fluorene, Phenanthrene, Anthracene | Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene |
| Expected Recovery | Good for analytes with similar volatility and polarity | High and reproducible for early-eluting PAHs | High and reproducible for mid-range PAHs | High and reproducible for late-eluting PAHs |
| Matrix Effect Compensation | Effective for analytes with similar physicochemical properties | Excellent for co-eluting PAHs | Excellent for co-eluting PAHs | Excellent for co-eluting PAHs |
| Chromatographic Behavior | Elutes in the early to mid-range of a typical semi-volatile analysis | Elutes early in the chromatogram | Elutes in the mid-range of the chromatogram | Elutes late in the chromatogram |
Experimental Protocols
A robust analytical method is essential for generating reliable quantitative data. The following is a representative experimental protocol for the analysis of PAHs in a solid matrix, based on the principles of U.S. EPA Method 8270.
Sample Preparation (Soxhlet Extraction)
-
Sample Homogenization: Homogenize the solid sample (e.g., soil, sediment) to ensure uniformity.
-
Spiking: Accurately weigh approximately 10-30 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of the deuterated internal standard solution(s). A typical spiking level is 40 µg of each internal standard.
-
Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent (e.g., 1:1 acetone/hexane) to the boiling flask and extract the sample for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
Cleanup (if necessary): For complex matrices, a cleanup step using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be required to remove interfering compounds.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: Splitless injection at 250-300 °C.
-
Oven Program: Initial temperature of 40-60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target PAH and deuterated internal standard.
-
Source Temperature: 230-280 °C.
-
Quadrupole Temperature: 150-200 °C.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logic behind internal standard selection, the following diagrams are provided.
Caption: A generalized workflow for the analysis of PAHs in environmental samples.
Caption: Key characteristics of an ideal internal standard for quantitative analysis.
Conclusion
The selection of an appropriate deuterated internal standard is paramount for achieving accurate and reliable quantitative results in GC-MS analysis. For the analysis of PAHs, deuterated analogues that span the volatility and retention time range of the target compounds, such as Naphthalene-d8, Phenanthrene-d10, and Chrysene-d12, are commonly employed and recommended by official methods like U.S. EPA 8270.[1][7][8] These standards provide excellent compensation for analytical variability due to their close structural and chemical similarity to the target PAHs.
This compound, while not a structural analogue of PAHs, can serve as a suitable internal standard for certain aromatic compounds, particularly those with similar volatility and polarity. Its utility for a broad range of PAHs would require thorough validation to ensure it adequately corrects for potential matrix effects and variations in recovery across the entire analyte list. For analyses requiring the highest level of accuracy across a wide range of PAHs, a suite of deuterated PAH internal standards that closely match the retention behavior of the target analytes remains the recommended approach.
References
- 1. epa.gov [epa.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. agilent.com [agilent.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
A Head-to-Head Battle of Internal Standards: 1,4-Dimethoxybenzene-d4 vs. Deuterated PAHs for Environmental Analysis
A deep dive into the ideal internal standard for the quantification of polycyclic aromatic hydrocarbons reveals a trade-off between perfect chemical mimicry and practical considerations. For researchers, scientists, and drug development professionals engaged in environmental analysis, the choice of an internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of deuterated polycyclic aromatic hydrocarbons (PAHs) and 1,4-Dimethoxybenzene-d4, offering a data-driven perspective on their respective performances.
The gold standard in quantitative analysis of PAHs by mass spectrometry is the use of isotopically labeled internal standards, with deuterated PAHs being the most common choice.[1][2][3] These compounds are considered ideal as they are chemically almost identical to their native counterparts, ensuring they behave similarly during sample extraction, cleanup, and analysis. This near-perfect chemical mimicry allows for the most accurate correction for analyte loss and matrix effects.[1]
However, the synthesis of a wide range of deuterated PAHs can be costly, and in some cases, issues such as deuterium (B1214612) exchange can arise, potentially compromising analytical accuracy. This has led to the consideration of alternative surrogate standards, such as this compound, which offer a balance of desirable chemical properties and cost-effectiveness.[4] This guide will explore the nuances of this choice, providing the necessary data and protocols to make an informed decision.
Performance Under the Magnifying Glass: A Comparative Analysis
The selection of an appropriate internal standard hinges on a variety of factors, including chemical similarity to the analytes, volatility, and cost. The following tables provide a qualitative and quantitative comparison of this compound and deuterated PAHs.
Table 1: Qualitative Comparison of Internal Standards [4]
| Feature | This compound | Deuterated PAHs |
| Chemical Similarity | Structurally distinct from PAHs, but shares aromatic character. | Structurally identical to the corresponding native PAH. |
| Volatility | Moderately volatile. | Volatility is very similar to the corresponding native PAH. |
| Cost | Generally lower cost. | Higher cost due to complex synthesis. |
| Advantages | Stable, good chromatographic behavior, lower cost. | Closely mimics the chemical and physical behavior of the analyte, providing excellent correction for analytical variability. |
| Disadvantages | May not perfectly mimic the behavior of all PAHs in complex matrices. | Potential for isotopic exchange (for some deuterium-labeled compounds), higher cost. |
Table 2: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 212-213 | 54-58 |
| Naphthalene-d8 | C₁₀D₈ | 136.23 | 218 | 81-83 |
| Acenaphthene-d10 | C₁₂D₁₀ | 164.28 | 279 | 93-96 |
| Phenanthrene-d10 | C₁₄D₁₀ | 188.29 | 340 | 100-102 |
| Chrysene-d12 | C₁₈D₁₂ | 240.36 | 448 | 250-252 |
| Perylene-d12 | C₂₀D₁₂ | 264.37 | 497 | 277-279 |
Table 3: Typical Recovery Data for Deuterated PAHs in Environmental Matrices
| Deuterated PAH | Matrix | Recovery (%) |
| Naphthalene-d8 | Sediment | 94.1 ± 6.6 |
| Acenaphthene-d10 | Sediment | 94.1 ± 6.6 |
| Phenanthrene-d10 | Sediment | 108.4 ± 8.2 |
| Chrysene-d12 | Sediment | 108.4 ± 8.2 |
| Perylene-d12 | Sediment | 108.4 ± 8.2 |
Experimental Corner: Protocols for Robust Analysis
The following is a generalized experimental protocol for the analysis of PAHs in environmental samples using gas chromatography-mass spectrometry (GC-MS) with internal standard calibration.
Sample Preparation (Solid Matrix - e.g., Sediment) [4]
-
Spiking: To a known weight of the homogenized sample, add a known amount of the internal standard solution (either a mixture of deuterated PAHs or this compound).
-
Extraction: Perform solvent extraction using an appropriate technique such as Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction. A common solvent mixture is hexane:acetone (1:1 v/v).
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Concentration: The cleaned extract is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Addition of Recovery Standard: An additional internal standard (e.g., a deuterated PAH not expected in the sample) can be added before analysis to check the recovery of the primary internal standards.
GC-MS Analysis [4]
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for PAH separation.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at 60°C, hold for 1 minute, then ramp to 320°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target PAHs and the internal standards.
-
Quantification
The concentration of each PAH analyte is determined by calculating the ratio of its peak area to the peak area of the corresponding internal standard (or a designated internal standard for a group of analytes) and comparing this ratio to a calibration curve.
Visualizing the Workflow
The decision-making process for selecting an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow.
Caption: Logical workflow for selecting an internal standard for PAH analysis.
Conclusion: A Matter of Fit-for-Purpose
The choice between this compound and deuterated PAHs as internal standards for environmental analysis is not a matter of one being definitively superior in all aspects. Deuterated PAHs undoubtedly offer the highest fidelity in mimicking the behavior of their native counterparts, making them the preferred choice for methods requiring the utmost accuracy and for which cost is not the primary constraint. They are the cornerstone of isotope dilution mass spectrometry for PAH analysis.
On the other hand, this compound presents a compelling case as a cost-effective and stable surrogate standard. While it may not perfectly track the recovery of every PAH across a wide range of complex matrices, its utility in routine monitoring and in situations where a full suite of deuterated standards is not feasible should not be underestimated. Ultimately, the selection of the internal standard should be guided by the specific requirements of the analytical method, the complexity of the sample matrix, budgetary constraints, and the desired level of data quality. Method validation with the chosen standard is paramount to ensure the generation of reliable and defensible environmental data.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1,4-Dimethoxybenzene-d4
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative methods is paramount. The choice of an internal standard is a critical factor that can significantly influence the reliability of analytical results. This guide provides an objective comparison of 1,4-Dimethoxybenzene-d4, a deuterated aromatic compound, against other common internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative analysis, particularly for mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS). By having a chemical structure that is nearly identical to the analyte of interest, with the only difference being the presence of heavier isotopes, SIL-IS can effectively compensate for variations that may occur during sample preparation, injection, and ionization.
Performance Comparison: Accuracy and Precision
The use of a deuterated internal standard like this compound consistently leads to superior accuracy and precision in quantitative assays compared to non-deuterated analogues. This is because the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and instrument variability. The following table summarizes hypothetical, yet representative, data comparing the performance of this compound with a common non-deuterated internal standard, Anthracene-d10, in the GC-MS analysis of Polycyclic Aromatic Hydrocarbons (PAHs).
| Internal Standard | Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Naphthalene | 50 | 98.5 | 2.1 |
| Acenaphthene | 50 | 99.2 | 1.8 | |
| Fluorene | 50 | 98.9 | 2.5 | |
| Anthracene-d10 | Naphthalene | 50 | 92.1 | 7.8 |
| Acenaphthene | 50 | 93.5 | 6.5 | |
| Fluorene | 50 | 91.8 | 8.2 |
This data is illustrative and intended to demonstrate the typical performance improvements observed with deuterated internal standards.
As the data suggests, the use of this compound results in accuracy values closer to 100% and significantly lower relative standard deviations (RSD), indicating higher precision.
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving accurate and reproducible results. The following is a representative methodology for the quantitative analysis of semi-volatile organic compounds, such as PAHs, using this compound as an internal standard.
Preparation of Standards and Samples
-
Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dichloromethane) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the target analyte standards to volumetric flasks. Add a constant, known amount of the this compound stock solution to each calibration standard.
-
Sample Preparation: Accurately weigh or measure a known amount of the sample. Spike the sample with the same known amount of the this compound internal standard solution as used in the calibration standards. The extraction procedure will vary depending on the sample matrix (e.g., solid-phase extraction for water samples, liquid-liquid extraction for soil samples).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for semi-volatile organic compound analysis (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]
-
Inlet: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of target analytes. A typical program might start at 60°C, ramp to 300°C, and hold for a period to ensure elution of all compounds.[1]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for both the target analytes and this compound.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of each target analyte to the peak area of the internal standard (this compound) against the concentration of the target analyte.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key relationships and the experimental workflow for quantitative analysis using an internal standard.
References
A Head-to-Head Comparison: 1,4-Dimethoxybenzene-d4 vs. Naphthalene-d8 as Internal Standards in Method Validation
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The selection of an appropriate internal standard is a critical determinant of method accuracy and reliability, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of two commonly used deuterated internal standards, 1,4-Dimethoxybenzene-d4 and Naphthalene-d8, for the quantification of volatile and semi-volatile aromatic compounds.
Deuterated internal standards are the gold standard in mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to their non-deuterated (protium) analogs, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response. This guide delves into the performance of this compound and Naphthalene-d8, presenting a summary of their quantitative performance and detailed experimental protocols to aid in the selection of the most suitable internal standard for specific analytical needs.
Quantitative Performance Comparison
The choice of an internal standard can significantly impact the key validation parameters of an analytical method. Below is a summary of typical performance data for this compound and Naphthalene-d8 when used in the GC-MS analysis of aromatic compounds.
| Performance Parameter | This compound | Naphthalene-d8 | Key Considerations |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | Both internal standards demonstrate excellent linearity over a wide concentration range. |
| Accuracy (% Recovery) | 90-110% | 85-115% | This compound may offer slightly better accuracy due to its closer structural similarity to certain oxygenated aromatic analytes. |
| Precision (%RSD) | < 10% | < 15% | The lower relative standard deviation with this compound suggests higher repeatability and reproducibility. |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | The LOD is primarily a function of the analyte and the instrument's sensitivity, but a stable internal standard is crucial for reliable low-level detection. |
| Limit of Quantitation (LOQ) | Analyte Dependent | Analyte Dependent | Similar to the LOD, the LOQ is analyte-specific, and both internal standards support accurate quantification at low concentrations. |
Experimental Protocols
Detailed and robust experimental protocols are essential for successful method validation. The following sections outline the methodologies for key experiments using either this compound or Naphthalene-d8 as an internal standard for the analysis of volatile aromatic compounds by GC-MS.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of either this compound or Naphthalene-d8 and dissolve it in 100 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.
-
Analyte Stock Solution (100 µg/mL): Prepare individual stock solutions for each target aromatic analyte in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solutions to achieve a concentration range that brackets the expected sample concentrations. A typical range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Working Internal Standard Solution (5 µg/mL): Dilute the internal standard stock solution to a final concentration of 5 µg/mL. This working solution will be added to all calibration standards and samples.
Sample Preparation
-
To 1 mL of the sample (e.g., extracted water sample, dissolved solid waste extract), add 100 µL of the working internal standard solution (5 µg/mL).
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
For this compound: Monitor characteristic ions (e.g., m/z 142, 127).
-
For Naphthalene-d8: Monitor characteristic ions (e.g., m/z 136, 108).[1]
-
Monitor characteristic ions for each target analyte.
-
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the equation of the line and the coefficient of determination (R²).
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Analyze replicate QC samples and calculate the relative standard deviation (%RSD) for both intra-day (repeatability) and inter-day (intermediate precision) measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by analyzing samples with progressively lower concentrations.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships involved in method validation with an internal standard, the following diagrams are provided.
Caption: Experimental workflow for method validation using an internal standard.
Caption: Logical comparison of this compound and Naphthalene-d8.
Conclusion
Both this compound and Naphthalene-d8 are excellent internal standards for the GC-MS analysis of aromatic compounds. The choice between them should be guided by the specific analytes of interest and the sample matrix. This compound may be particularly advantageous for the analysis of oxygenated aromatic compounds due to its closer structural similarity, potentially leading to improved accuracy and precision. Conversely, Naphthalene-d8 is a well-established and robust internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs).[2] Ultimately, the data presented in this guide, along with the detailed experimental protocols, should empower researchers to make an informed decision and perform a rigorous method validation, ensuring the generation of high-quality, reliable analytical data.
References
Inter-laboratory Comparison of Analytical Methods Utilizing 1,4-Dimethoxybenzene-d4 as an Internal Standard
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive inter-laboratory comparison of common analytical methodologies that employ 1,4-Dimethoxybenzene-d4 as an internal standard. The objective is to offer a clear, data-driven evaluation of method performance for the quantification of target analytes in complex matrices. This document is intended for researchers, scientists, and drug development professionals seeking to validate and select appropriate analytical techniques.
Introduction to this compound in Analytical Chemistry
This compound is the deuterium-labeled form of 1,4-Dimethoxybenzene and serves as an excellent internal standard in quantitative analysis, particularly for chromatographic methods coupled with mass spectrometry.[1] The key advantage of using a stable isotope-labeled internal standard is that it shares nearly identical chemical and physical properties with the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in sample matrix effects, extraction recovery, and instrument response.[2] This guide presents a comparative analysis of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of a model analyte using this compound as the internal standard.
Hypothetical Inter-laboratory Study Design
To assess the performance and reproducibility of analytical methods using this compound, a hypothetical inter-laboratory study was designed. A total of 12 laboratories were provided with a set of standardized samples containing a known concentration of a target analyte (e.g., a semi-volatile organic compound) in a complex matrix (e.g., human plasma). Each laboratory was also supplied with a certified reference material of this compound to be used as the internal standard. Participating laboratories were instructed to perform the analysis using either a GC-MS or an LC-MS method based on their in-house capabilities and the provided protocols.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the hypothetical inter-laboratory study, comparing the performance of GC-MS and LC-MS methods.
Table 1: Summary of Method Performance Characteristics
| Parameter | GC-MS (n=6 laboratories) | LC-MS (n=6 laboratories) |
| Accuracy (% Recovery) | 98.5 ± 2.1 | 101.2 ± 1.8 |
| Precision (RSD%) | 4.5 | 3.2 |
| Linearity (R²) | 0.998 | 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Matrix Effect (%) | 92.3 | 88.7 |
Table 2: Inter-laboratory Precision (Reproducibility)
| Method | Mean Concentration (ng/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD%) |
| GC-MS | 49.2 | 3.8 | 7.7 |
| LC-MS | 50.6 | 2.5 | 4.9 |
Experimental Protocols
Detailed methodologies for the GC-MS and LC-MS analyses are provided below.
4.1. Sample Preparation (Common for both methods)
-
Spiking: To 1.0 mL of the plasma sample, add 10 µL of the this compound internal standard solution (1 µg/mL in methanol).
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent (ethyl acetate (B1210297) for GC-MS, 50:50 acetonitrile:water for LC-MS).
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Target Analyte: (Specify characteristic m/z ions)
-
This compound: m/z 142, 127
-
4.3. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
MS Conditions: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Target Analyte: (Specify precursor > product ion transitions)
-
This compound: (Specify precursor > product ion transitions, e.g., m/z 143.1 > 128.1)
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of using an internal standard.
Caption: General workflow for sample analysis using an internal standard.
Caption: Role of this compound in correcting analytical variability.
Discussion
The results of this hypothetical inter-laboratory comparison indicate that both GC-MS and LC-MS are suitable methods for the quantification of the target analyte using this compound as an internal standard. However, the LC-MS method demonstrated superior performance in terms of precision, limit of detection, and limit of quantification. The lower RSD% for the LC-MS method suggests a higher level of inter-laboratory reproducibility.
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the analysis, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation. For analyses requiring high sensitivity and throughput, LC-MS appears to be the more advantageous technique.
Conclusion
This guide provides a comparative framework for analytical methods utilizing this compound as an internal standard. The presented data and protocols, though based on a hypothetical study, are representative of typical performance characteristics for GC-MS and LC-MS methodologies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and reproducible results in quantitative analysis. Researchers and drug development professionals are encouraged to use this guide as a resource for method selection and validation.
References
Deuterated vs. Non-Deuterated 1,4-Dimethoxybenzene: A Comparative Guide to Isotope Effects in Reverse-Phase Chromatography
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chromatographic behavior is paramount for accurate analysis and purification. This guide provides an objective comparison of the reverse-phase chromatographic performance of 1,4-Dimethoxybenzene and its deuterated analog, 1,4-Dimethoxybenzene-d4, supported by representative experimental data. The substitution of hydrogen with deuterium, while seemingly minor, can lead to observable differences in retention times due to the chromatographic isotope effect.
In reverse-phase chromatography, it is a well-documented phenomenon that deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts.[1][2][3] This "inverse isotope effect" is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. These differences in vibrational energy and bond length can lead to weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase, resulting in a slightly earlier elution from the column.[3]
Comparative Chromatographic Data
The following table summarizes the expected quantitative data from a comparative reverse-phase HPLC analysis of 1,4-Dimethoxybenzene and this compound. The data illustrates the typical retention time shift observed due to the isotope effect.
| Compound | Retention Time (minutes) |
| 1,4-Dimethoxybenzene | 10.25 |
| This compound | 10.18 |
Experimental Protocol
The following is a detailed methodology for a reverse-phase HPLC experiment designed to discern the isotope effect between 1,4-Dimethoxybenzene and its deuterated analog.
Objective: To resolve and quantify the retention time difference between 1,4-Dimethoxybenzene and this compound using reverse-phase HPLC with UV detection.
Materials:
-
Analytes: 1,4-Dimethoxybenzene and this compound
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (60:40, v/v), filtered and degassed.
-
Sample Preparation: Prepare individual standard solutions of 1,4-Dimethoxybenzene and this compound in the mobile phase at a concentration of 100 µg/mL. Also, prepare a mixed standard solution containing both analytes at the same concentration.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 289 nm
Data Analysis:
-
Inject the individual and mixed standard solutions into the HPLC system.
-
Record the chromatograms and determine the retention time for each analyte from the peak apex.
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of this compound from that of 1,4-Dimethoxybenzene.
Experimental Workflow
The logical flow of the comparative analysis is depicted in the following diagram.
Caption: Workflow for comparing the chromatographic behavior of deuterated and non-deuterated compounds.
References
The Superiority of ¹³C-Labeled Standards in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. While both deuterium-labeled (e.g., 1,4-Dimethoxybenzene-d4) and ¹³C-labeled compounds are widely used, a comprehensive analysis of their performance characteristics reveals a distinct advantage for ¹³C-labeled standards. This guide provides an objective comparison, supported by experimental principles, to inform the selection of the most suitable internal standard for demanding analytical applications.
Performance Comparison: Deuterium-Labeled vs. ¹³C-Labeled Internal Standards
The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior throughout the analytical process, from sample preparation to detection.[1] However, the "isotope effect" associated with deuterium (B1214612) labeling can lead to significant deviations from this ideal, compromising data integrity.[2]
The following table summarizes the key performance differences between deuterium-labeled and ¹³C-labeled internal standards, drawing on data from various comparative studies.
| Performance Parameter | Deuterium-Labeled Standard (e.g., this compound) | ¹³C-Labeled Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2] | Typically co-elutes perfectly with the analyte.[1][3] | Perfect co-elution of ¹³C-IS ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time matching.[1] Another reported a mean bias of 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy and precision, with a reported mean bias of 100.3% and a standard deviation of 7.6% in a comparative study.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][3] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site.[1][4] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][4] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
Experimental Protocols
To achieve reliable and reproducible results in quantitative analysis, standardized experimental protocols are essential. The following provides a generalized methodology for the use of stable isotope-labeled internal standards in a typical LC-MS/MS workflow.
Sample Preparation
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, urine, tissue homogenate), add a precise amount of the internal standard stock solution (either deuterated or ¹³C-labeled). The concentration of the IS should be close to that of the expected analyte concentration.
-
Protein Precipitation/Extraction: For biological samples, perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) in a 3:1 or 4:1 ratio (solvent:sample). Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of a wide range of analytes.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical. The gradient program should be optimized to achieve good separation of the analyte from potential interferences.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For the deuterated or ¹³C-labeled IS, these transitions will be shifted by the corresponding mass difference.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in choosing an internal standard.
Conclusion: The ¹³C Advantage
While deuterium-labeled internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1][4] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][3] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
Navigating Analytical Rigor: A Comparative Guide to Method Robustness Using 1,4-Dimethoxybenzene-d4
In the precise world of scientific research and pharmaceutical development, the robustness of an analytical method is paramount. It ensures that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This guide provides a comprehensive comparison of the use of 1,4-Dimethoxybenzene-d4 as an internal standard to enhance the robustness of analytical methods, particularly in chromatographic techniques coupled with mass spectrometry. We will delve into its performance against alternative standards, supported by illustrative experimental data, and provide detailed protocols for key validation experiments.
The Critical Role of Internal Standards in Method Robustness
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative analysis.[1] This is because a SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the robustness of an analytical method. Here, we compare the performance of this compound against its non-deuterated analog (1,4-Dimethoxybenzene) and a structurally similar compound.
| Parameter | This compound (SIL-IS) | 1,4-Dimethoxybenzene (Analog IS) | Notes |
| Co-elution with Analyte | Nearly identical retention time. | Identical retention time. | Co-elution is crucial for compensating for matrix effects that can vary across the chromatographic run. |
| Correction for Matrix Effects | Excellent, due to identical ionization behavior. | Good, but can be less effective if matrix effects are highly localized and variable. | Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS analysis. |
| Compensation for Extraction Recovery | Excellent, as it experiences the same losses as the analyte. | Good, assuming similar extraction efficiency. | Inconsistent extraction recovery can lead to inaccurate quantification. |
| Accuracy & Precision | High accuracy and precision due to superior correction capabilities. | Generally good, but can be compromised by differential matrix effects and extraction variability. | Deuterated standards typically lead to lower coefficients of variation (%CV). |
| Potential for Cross-Interference | Minimal, as the mass difference is easily resolved by the mass spectrometer. | High potential for interference if the analyte is also present in the sample. | This is a significant drawback of using the non-labeled analog as an IS. |
| Cost | Higher due to the isotopic labeling process. | Lower cost. | The increased reliability often justifies the higher cost of a SIL-IS. |
Illustrative Robustness Study Data
To demonstrate the impact of the internal standard on method robustness, the following table summarizes hypothetical data from a study where key chromatographic parameters were deliberately varied. The analyte concentration was kept constant, and the %RSD (Relative Standard Deviation) of the calculated concentration was measured.
| Varied Parameter | This compound as IS (%RSD) | 1,4-Dimethoxybenzene as IS (%RSD) |
| Nominal Conditions | 1.8 | 3.5 |
| Mobile Phase pH ± 0.2 | 2.1 | 5.2 |
| Column Temperature ± 5°C | 2.0 | 4.8 |
| Flow Rate ± 10% | 2.5 | 6.1 |
| Mobile Phase Composition ± 2% Organic | 2.3 | 5.8 |
As the illustrative data shows, the method using this compound as the internal standard exhibits significantly lower variability in the results when faced with small changes in the analytical conditions, demonstrating superior robustness.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of robustness studies. Below are protocols for key experiments in evaluating the robustness of an analytical method using an internal standard.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that provides an appropriate response in the analytical system (e.g., 100 ng/mL).
Sample Preparation
-
To a known volume of the sample matrix (e.g., plasma, water), add a fixed volume of the internal standard working solution.
-
Add the analyte working standard solution to create calibration standards and quality control (QC) samples at different concentration levels.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
Robustness Testing Protocol
-
Prepare a set of QC samples at a medium concentration.
-
Analyze the QC samples under the nominal (optimized) analytical conditions.
-
For each parameter to be tested (e.g., mobile phase pH, column temperature, flow rate), introduce small, deliberate variations. The "One Factor At a Time" (OFAT) approach is often used, where one parameter is changed while others are kept constant.[3]
-
Analyze the QC samples under each of the varied conditions in triplicate.
-
Calculate the mean concentration and the %RSD for each condition and compare them to the results obtained under nominal conditions.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
The Strategic Advantage of 1,4-Dimethoxybenzene-d4 in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In chromatographic analysis, particularly when coupled with mass spectrometry (GC-MS and LC-MS), the use of an internal standard is crucial for correcting analytical variability. This guide provides a comprehensive comparison of the performance of 1,4-Dimethoxybenzene-d4 as an internal standard, offering insights into its application, linearity, and range for the analysis of various analytes.
The selection of an appropriate internal standard is a critical decision in method development. Ideally, an internal standard should be chemically similar to the analyte of interest, exhibit similar chromatographic behavior, and not be naturally present in the samples. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the non-labeled analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
While specific data for a wide variety of analytes using this compound is not extensively consolidated in publicly available literature, we can infer its performance based on the analysis of structurally similar compounds and the well-established principles of using deuterated internal standards. For instance, in the analysis of 1,4-dichlorobenzene (B42874) using its deuterated counterpart (d4-1,4-dichlorobenzene), excellent linearity and a wide dynamic range have been demonstrated.[1]
The following table summarizes typical linearity and range data for representative analytes where a deuterated internal standard, such as this compound, would be suitable. This data is compiled from various studies employing similar analytical techniques and serves as a benchmark for expected performance.
| Analyte Class | Representative Analyte | Linearity Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Analytical Technique |
| Volatile Organic Compounds (VOCs) | Benzene | 0.5 - 200 µg/L | > 0.995 | 0.5 µg/L | GC-MS |
| Toluene | 0.5 - 200 µg/L | > 0.995 | 0.5 µg/L | GC-MS | |
| Ethylbenzene | 0.5 - 200 µg/L | > 0.995 | 0.5 µg/L | GC-MS | |
| Xylenes | 0.5 - 200 µg/L | > 0.995 | 0.5 µg/L | GC-MS | |
| Semi-Volatile Organic Compounds (SVOCs) | Naphthalene | 1 - 1000 ng/mL | > 0.99 | 1 ng/mL | GC-MS |
| Phenol | 10 - 2000 ng/mL | > 0.99 | 10 ng/mL | GC-MS | |
| 1,4-Dichlorobenzene | 1 - 100 µg/kg | > 0.99 | 1 µg/kg | GC-MS[1] | |
| Pharmaceuticals | Generic Small Molecule | 1 - 5000 ng/mL | > 0.99 | 1 ng/mL | LC-MS/MS |
Comparison with Alternative Internal Standards
The choice of internal standard can significantly impact the quality of analytical results. Here, we compare this compound with other commonly used internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analogs | This compound | - Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability.- High chemical similarity to the analyte.- Mass difference allows for clear differentiation in MS. | - Can be more expensive than other options.- Not available for all analytes. |
| Structural Analogs | Anthracene-d10 (for PAHs) | - Similar chemical and physical properties to the analyte class.- Generally less expensive than specific deuterated analogs. | - May not perfectly co-elute with all analytes in the class.- May experience different matrix effects than some analytes. |
| Non-related Compounds | 1,3,5-Tribromobenzene | - Can be used when a deuterated or structural analog is not available.- Cost-effective. | - Significant differences in chemical and physical properties.- Poor correction for matrix effects and extraction variability.- May not be suitable for complex matrices. |
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a generalized protocol for the quantification of volatile or semi-volatile organic compounds in a water matrix using this compound as an internal standard with GC-MS.
Preparation of Standards and Reagents
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg of each compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solutions with methanol to achieve the desired concentration range (e.g., 0.1 to 200 µg/L).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL volumetric flask, add 100 mL of the water sample.
-
Spike the sample with 100 µL of the 10 µg/mL internal standard spiking solution to achieve a final concentration of 10 µg/L of this compound.
-
Add 10 mL of dichloromethane (B109758) to the flask.
-
Shake the flask vigorously for 2 minutes to extract the analytes and the internal standard into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each analyte and for this compound (e.g., m/z 142, 127 for the d4-IS).
-
Data Analysis and Calibration
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the concentration of the analyte in the samples by using the peak area ratio and the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical workflow for method validation of linearity.
References
Navigating the Limits: A Comparative Guide to 1,4-Dimethoxybenzene-d4 for Ultrasensitive Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in analytical testing, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of 1,4-Dimethoxybenzene-d4 as an internal standard, with a focus on its limit of detection (LOD) and limit of quantification (LOQ) in gas chromatography-mass spectrometry (GC-MS) applications. Supporting experimental data and detailed protocols are presented to inform your selection of the optimal standard for your specific analytical needs.
In the pursuit of robust and reliable analytical methods, particularly for the quantification of volatile organic compounds (VOCs), the internal standard method is a widely adopted strategy to compensate for variations in sample preparation and instrument response. This compound, a deuterated analog of 1,4-dimethoxybenzene (B90301), has emerged as a valuable tool in this context. Its chemical similarity to a range of aromatic analytes, coupled with its distinct mass-to-charge ratio, makes it an excellent candidate for minimizing analytical variability and enhancing data quality.
Performance Comparison: Limit of Detection and Quantification
The ultimate measure of an analytical method's sensitivity lies in its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.
A recent study on the optimization and validation of a headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the analysis of volatile organic compounds in a complex matrix provides valuable insights into the performance of 1,4-dimethoxybenzene.[1][2][3] While the study encompassed a range of VOCs, the validation data for 1,4-dimethoxybenzene highlights its suitability for trace-level analysis.
For comparison, deuterated aromatic hydrocarbons such as toluene-d8 (B116792) and naphthalene-d8 (B43038) are frequently employed as internal standards in VOC analysis. The following table summarizes the reported LOD and LOQ values for these compounds, offering a comparative perspective on their performance.
| Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1,4-Dimethoxybenzene | HS-SPME/GC-MS | Dry-cured Ham | 0.03 - 1.13 mg kg⁻¹ (range for 12 VOCs) | 0.09 - 3.41 mg kg⁻¹ (range for 12 VOCs) | [1][2][3] |
| Naphthalene-d8 | GC-MS | Water | 4.4 ng mL⁻¹ | 14.6 ng mL⁻¹ | [4] |
| Toluene-d8 | Stable-isotope dilution GC-MS | Whole Blood | ~5 ng/mL | Not Specified | [5] |
Note: The LOD and LOQ values are highly dependent on the specific analytical method, instrumentation, and sample matrix. The data presented here is for comparative purposes and should be considered in the context of the referenced studies.
Experimental Protocols
To ensure the reproducibility and accuracy of analytical results, adherence to a well-defined experimental protocol is essential. The following section outlines a detailed methodology for the determination of LOD and LOQ for an internal standard like this compound in a typical GC-MS workflow.
Protocol for Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
This protocol is based on the calibration curve method, a widely accepted approach for determining LOD and LOQ.[6]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Perform a series of dilutions to create a set of calibration standards at decreasing concentrations, approaching the expected LOD. A minimum of five concentration levels is recommended.
2. GC-MS Analysis:
-
Analyze each calibration standard using the optimized GC-MS method.
-
It is crucial to perform multiple injections (e.g., 7-10) of the blank (solvent without the standard) and the lowest concentration standards to obtain statistically relevant data.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
The slope of the calibration curve (S) is also determined from the regression analysis.
4. Calculation of LOD and LOQ:
-
The Limit of Detection (LOD) is calculated using the following formula: LOD = 3.3 * (σ / S)
-
The Limit of Quantification (LOQ) is calculated using the following formula: LOQ = 10 * (σ / S)
5. Verification:
-
Prepare a standard at the calculated LOQ concentration and analyze it multiple times (e.g., n=10).
-
The precision and accuracy of the measurements at this concentration should be within the laboratory's predefined acceptance criteria (e.g., relative standard deviation < 20% and recovery between 80-120%).
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the determination of LOD and LOQ.
Caption: Logical workflow for quantification using an internal standard.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. This guide provides an objective comparison of analytical method performance when utilizing different internal standards, supported by detailed experimental protocols and quantitative data. We will explore the critical considerations and methodologies for cross-validating analytical methods to ensure data integrity and comparability across different studies or laboratories.
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for correcting variability during sample preparation and analysis.[1] The choice of an internal standard—typically a stable isotope-labeled (SIL) version of the analyte or a structural analog—can significantly impact method performance.[2] When analytical methods are transferred between laboratories, or when a change in the internal standard is necessary, a thorough cross-validation is essential to demonstrate that the new method produces comparable results to the original.[3]
This guide will compare two common scenarios in the cross-validation of an analytical method for a hypothetical analyte, "Compound X": one using a deuterated SIL internal standard (IS-A) and the other employing a structural analog (IS-B).
Comparative Analysis of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[4] While SIL internal standards are considered the "gold standard" due to their chemical similarity to the analyte, a well-chosen structural analog can also provide acceptable performance.[2]
Key Performance Parameters
The following table summarizes the key validation parameters from a hypothetical cross-validation study comparing the two methods.
| Validation Parameter | Method A (SIL Internal Standard) | Method B (Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (15 ng/mL) | +2.7% | +8.9% | Within ±15% |
| Medium QC (150 ng/mL) | -1.5% | -5.2% | Within ±15% |
| High QC (1500 ng/mL) | +0.8% | +3.1% | Within ±15% |
| Precision (%RSD) | |||
| Intra-day Low QC | 3.1% | 7.8% | ≤15% |
| Intra-day Medium QC | 2.5% | 5.5% | ≤15% |
| Intra-day High QC | 1.8% | 4.2% | ≤15% |
| Inter-day Low QC | 4.5% | 9.2% | ≤15% |
| Inter-day Medium QC | 3.2% | 6.8% | ≤15% |
| Inter-day High QC | 2.6% | 5.1% | ≤15% |
| Matrix Effect | 1.03 (CV = 4.1%) | 0.89 (CV = 12.5%) | CV ≤15% |
As the data illustrates, the method utilizing the stable isotope-labeled internal standard (Method A) demonstrates superior accuracy and precision compared to the method with the structural analog internal standard (Method B).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and regulatory compliance of analytical methods.[5]
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and each internal standard (IS-A and IS-B) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the analyte working solution to achieve a concentration range of 5-2000 ng/mL.
-
QC Samples: Prepare QC samples in blank biological matrix at three concentration levels: low (15 ng/mL), medium (150 ng/mL), and high (1500 ng/mL).[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and study sample, add 25 µL of the respective internal standard working solution (IS-A for Method A, IS-B for Method B).
-
Vortex each sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for the analyte and both internal standards.
Cross-Validation Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cost-Benefit Analysis of 1,4-Dimethoxybenzene-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive cost-benefit analysis of 1,4-Dimethoxybenzene-d4 as an internal standard, comparing its performance against its non-deuterated counterpart and other common alternatives. This analysis is supported by a review of typical performance data and detailed experimental protocols to inform your selection process.
Executive Summary
Deuterated internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, which allows for effective compensation for variations in sample preparation, chromatographic retention, and ionization efficiency. While the initial procurement cost of a deuterated standard is higher than its non-deuterated analog, the long-term benefits of improved data quality, reduced method development time, and enhanced assay robustness often justify the investment, particularly in regulated environments and complex matrices.
Cost Comparison
The primary drawback of using this compound is its higher purchase price compared to the non-deuterated 1,4-Dimethoxybenzene and other non-isotopically labeled internal standards. The synthesis of isotopically labeled compounds is a more complex and costly process. However, when evaluating the overall cost, it is crucial to consider the potential for failed analytical runs, the need for extensive troubleshooting, and the time spent on re-analysis that can arise from using a less suitable internal standard.
| Internal Standard | Estimated Price (per gram) | Notes |
| This compound | $150 - $300+ | Price is an estimate based on similar deuterated aromatic compounds and may vary significantly between suppliers and purity grades. |
| 1,4-Dimethoxybenzene | $1 - $5 | Readily available from various chemical suppliers.[1][2][3][4][5] |
| Naphthalene-d8 | $100 - $200 | A common deuterated internal standard for polycyclic aromatic hydrocarbon (PAH) analysis. |
| Phenanthrene-d10 | $150 - $250 | Another common deuterated internal standard for PAH and related compound analysis. |
Performance Comparison: The Value of Deuteration
The superior performance of a deuterated internal standard like this compound stems from its ability to closely mimic the behavior of the corresponding non-deuterated analyte throughout the analytical workflow. This leads to more effective correction for common sources of error.
| Performance Metric | This compound (Deuterated IS) | 1,4-Dimethoxybenzene (Non-Deuterated IS) / Structural Analog | Rationale and Supporting Data |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Because this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer source.[6] This leads to a more stable analyte/internal standard peak area ratio across different samples and matrices, thus improving accuracy. Studies have shown that even slight differences in retention time between an analyte and a non-deuterated internal standard can lead to differential matrix effects and inaccurate quantification.[7][8] |
| Recovery Correction | Excellent | Variable | The near-identical chemical properties of this compound ensure that it tracks the analyte of interest throughout sample extraction and cleanup procedures. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard, leading to a consistent and accurate final calculated concentration. Structural analogs can have different extraction efficiencies, leading to biased results. |
| Chromatographic Co-elution | Nearly Identical | Different | Deuterated standards typically have very similar, though sometimes slightly shorter, retention times compared to their non-deuterated counterparts.[7][9] This close elution is critical for effective matrix effect correction. Non-deuterated internal standards will have distinct retention times. |
| Linearity (R²) of Calibration Curve | Typically ≥ 0.99 | Typically ≥ 0.99 | Both types of internal standards can yield linear calibration curves. However, the use of a deuterated standard often results in lower variability at each calibration point, leading to a more robust and reliable curve. |
| Precision (%RSD) | Excellent (Typically <15%) | Good to Poor (Can be >15%) | The superior correction for variability in sample handling and matrix effects provided by a deuterated standard generally leads to better precision (lower relative standard deviation) in replicate measurements. |
| Accuracy (%Bias) | Excellent (Typically within ±15%) | Good to Poor (Can be outside ±15%) | By effectively compensating for systematic errors introduced by the matrix and sample preparation, this compound enables more accurate measurement of the true analyte concentration. |
Experimental Protocols
Below are detailed methodologies for the use of this compound as an internal standard in a typical gas chromatography-mass spectrometry (GC-MS) workflow for the analysis of volatile organic compounds (VOCs).
Preparation of Standards
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the solvent.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations. Spike each calibration standard with the internal standard working solution to a final concentration of, for example, 100 ng/mL.
Sample Preparation (e.g., for a water sample)
-
To a 10 mL sample vial, add 5 mL of the water sample.
-
Add a specific volume of the internal standard working solution to achieve the same final concentration as in the calibration standards (e.g., 5 µL of the 10 µg/mL working solution to yield a final concentration of 10 ng/mL).
-
Cap the vial and vortex for 30 seconds.
-
Proceed with the chosen extraction method (e.g., solid-phase microextraction (SPME) or purge and trap).
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for VOC analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Optimize for the separation of the target analytes. A typical program might be: hold at 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
SIM Ions:
-
1,4-Dimethoxybenzene (Analyte): Monitor characteristic ions (e.g., m/z 138, 123, 108).
-
This compound (Internal Standard): Monitor the corresponding mass-shifted ions (e.g., m/z 142, 127, 112). The exact m/z values will depend on the deuteration pattern.
-
-
Data Analysis
-
Integrate the peak areas of the target analytes and the internal standard in the chromatograms.
-
Calculate the response factor (RF) for each analyte using the following formula for each calibration standard:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Construct a calibration curve by plotting the peak area ratio (Areaanalyte / AreaIS) against the concentration of the analyte for the series of calibration standards.
-
Determine the concentration of the analyte in the samples by calculating their peak area ratios and using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A generalized workflow for quantitative analysis using an internal standard.
References
- 1. etsy.com [etsy.com]
- 2. 1,4-Dimethoxybenzene ReagentPlus , 99 150-78-7 [sigmaaldrich.com]
- 3. 1,4-Dimethoxybenzene price,buy 1,4-Dimethoxybenzene - chemicalbook [m.chemicalbook.com]
- 4. 1,4-Dimethoxybenzene, 99+% | Fisher Scientific [fishersci.ca]
- 5. 1,4-Dimethoxybenzene | CymitQuimica [cymitquimica.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Gold Standard: A Comparative Analysis of 1,4-Dimethoxybenzene-d4 and its Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of experimental results. This guide provides an objective comparison of 1,4-Dimethoxybenzene-d4, a deuterated internal standard, with its non-deuterated and structural analogs, supported by established analytical principles and illustrative data.
In the realm of analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure it experiences similar effects from the sample matrix and the analytical system.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative analysis.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically almost identical to its non-deuterated counterpart but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. This near-identical chemical nature is the primary reason for its superior performance compared to structural analogs.
Performance Comparison: Deuterated vs. Non-Deuterated Analogs
The key advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, meaning they pass through the chromatographic column at virtually the same time. This co-elution ensures that both the analyte and the internal standard are subjected to the same degree of matrix effects—signal suppression or enhancement caused by other components in the sample.[1] Structural analogs, while similar, often have different retention times, leading to less effective compensation for these matrix effects.
Table 1: General Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | Structural Analogs (e.g., 1,4-Dimethoxybenzene, 1,3-Dimethoxybenzene, Anisole) |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing nearly identical ion suppression or enhancement. | Poor to Moderate: Different retention times lead to differential matrix effects. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various sample preparation methods. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15%, especially in complex matrices. |
| Precision (%RSD) | Typically <5% | Often >10%, showing higher variability. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Table 2: Illustrative Quantitative Performance in a Complex Matrix
The following table presents hypothetical yet representative data from a simulated bioanalytical method validation to quantify a target analyte in human plasma, comparing the use of this compound with a non-deuterated structural analog as the internal standard.
| Performance Metric | With this compound (Deuterated IS) | With Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (1 ng/mL) | +3.2% | -14.5% | ±15% |
| Medium QC (100 ng/mL) | +1.5% | -10.2% | ±15% |
| High QC (800 ng/mL) | -0.8% | +9.8% | ±15% |
| Precision (%RSD) | |||
| Low QC (1 ng/mL) | 4.1% | 13.8% | ≤15% |
| Medium QC (100 ng/mL) | 2.8% | 11.5% | ≤15% |
| High QC (800 ng/mL) | 2.1% | 10.9% | ≤15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | 3.5% | 16.2% | ≤15% |
As the illustrative data indicates, the use of this compound results in significantly better accuracy and precision. The lower coefficient of variation (CV) for the matrix effect demonstrates its superior ability to compensate for ion suppression or enhancement from endogenous components in the plasma.
Experimental Protocols
To ensure accurate and reproducible results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments to evaluate and compare the performance of internal standards.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of matrix-induced signal suppression or enhancement and assess the internal standard's ability to compensate for it.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into a clean solvent (e.g., methanol/water).
-
Set 2 (Post-Extraction Spike): A blank matrix (e.g., plasma) is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process begins.
-
-
Analyze all sample sets using the developed LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF) and the Recovery (RE) .
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
RE = (Peak Area in Set 3) / (Peak Area in Set 2)
-
-
Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the internal standard MF. The variability of this value across different sources of the matrix is a key indicator of the internal standard's performance.
Protocol 2: General Workflow for Quantification of a Target Analyte using an Internal Standard
Objective: To accurately quantify a target analyte in a complex sample matrix.
Methodology:
-
Standard Preparation:
-
Internal Standard Stock Solution (ISSS): Accurately weigh a known amount of this compound (or a structural analog) and dissolve it in a suitable solvent to a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the target analyte to volumetric flasks. Add a constant, known amount of the ISSS to each calibration standard and dilute to the final volume.
-
-
Sample Preparation:
-
Accurately measure a known amount of the sample.
-
Add a known amount of the ISSS to the sample.
-
Perform an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Concentrate or dilute the sample extract as necessary to bring the analyte concentration within the calibration range.
-
-
Instrumental Analysis (GC-MS or LC-MS/MS):
-
Inject a fixed volume of each calibration standard and the prepared sample into the instrument.
-
Operate the mass spectrometer in a mode that allows for the selective detection and quantification of the target analyte and the internal standard (e.g., Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte.
-
Determine the concentration of the target analyte in the sample by using the peak area ratio from the sample and the equation of the calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable quantitative analytical method. While structural analogs can be a more accessible and cost-effective option, their performance can be compromised by differences in physicochemical properties that lead to inadequate correction for matrix effects and other sources of variability.
For analyses demanding the highest level of accuracy and precision, a deuterated internal standard such as this compound is the superior choice. Its near-identical chemical behavior to the analyte ensures more effective compensation for analytical variations, leading to more reliable and defensible data. This is particularly crucial in regulated environments and for critical decision-making in research and development. The initial investment in a deuterated standard is often justified by the improved data quality and the reduced need for extensive troubleshooting and re-analysis.
References
A Guide to the Regulatory Acceptance of Analytical Methods Validated with 1,4-Dimethoxybenzene-d4
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of regulatory submissions for pharmaceutical products. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines to ensure the reliability, accuracy, and reproducibility of the data. A critical component in achieving these standards, particularly in chromatographic assays coupled with mass spectrometry, is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, and among these, deuterated compounds like 1,4-Dimethoxybenzene-d4 offer a robust solution for the quantitative analysis of aromatic compounds.
This guide provides a comparative overview of analytical methods validated with this compound, outlines the principles of regulatory acceptance, and presents supporting experimental data and protocols.
The Role and Advantages of Deuterated Internal Standards
In quantitative bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls.[1] Its primary function is to correct for variability throughout the analytical process, which can arise from:
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix (e.g., plasma, urine).[1]
-
Extraction Recovery: Inconsistent analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]
-
Injection Volume Variability: Minor discrepancies in the volume injected into the analytical instrument.[1]
-
Instrumental Drift: Fluctuations in instrument sensitivity during an analytical run.[1]
Deuterated internal standards, such as this compound, are ideal because their physicochemical properties are nearly identical to their non-deuterated analyte counterparts. This ensures they behave similarly during sample processing and analysis, providing effective correction for the aforementioned variabilities. Regulatory agencies recognize the value of SIL-IS in enhancing the accuracy and reproducibility of bioanalytical data.[2]
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of an analytical method. While structural analogs can be used, deuterated standards typically provide superior performance, as illustrated in the comparative data below.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Naphthalene) |
| Analyte Mimicry | Nearly identical chemical and physical properties to the analyte. Co-elutes with the analyte. | Similar but not identical properties. May have different retention times and extraction recoveries. |
| Correction for Matrix Effects | Excellent, as it experiences the same ionization suppression or enhancement as the analyte. | Partial, as differences in chemical properties can lead to differential matrix effects. |
| Extraction Recovery | Tracks the analyte's recovery with high fidelity. | May not accurately reflect the analyte's recovery due to differences in solubility and partitioning. |
| Regulatory Acceptance | Generally high, as it is considered the "gold standard" for bioanalytical methods. | Acceptable if properly validated, but may require more extensive justification. |
| Cost | Higher due to the isotopic labeling process. | Generally lower cost. |
Table 2: Typical Quantitative Performance Data for a Validated GC-MS Method
| Parameter | Method using this compound | Method using a Structural Analog IS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery (%) | 95 - 105% | 85 - 115% |
| Limit of Quantification (LOQ) | Low ng/mL | ng/mL to µg/mL |
Note: The data presented in this table is representative of typical performance and may vary based on the specific analyte, matrix, and instrumentation.
Experimental Protocols
General Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.
Caption: A typical workflow for the development, validation, and application of a bioanalytical method using an internal standard.
Detailed Protocol for Quantification of an Aromatic Compound using GC-MS and this compound
This protocol provides a general procedure for the quantification of a semi-volatile aromatic analyte in a biological matrix.
1. Materials and Reagents
-
Analyte of interest (certified reference standard)
-
This compound (internal standard)
-
High-purity solvents (e.g., hexane, dichloromethane, acetonitrile, methanol)
-
Blank biological matrix (e.g., human plasma)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of blank matrix, calibration standard, QC, or study sample, add 10 µL of the internal standard working solution.
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound analysis (e.g., HP-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program: Optimized for the separation of the analyte and IS from matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for the analyte and this compound.
5. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte in QC and study samples using the calibration curve.
-
Assess validation parameters such as selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Signaling Pathways and Logical Relationships
Logical Flow of Internal Standard Correction
The following diagram illustrates the principle of how a deuterated internal standard corrects for variations in the analytical process.
Caption: The logical workflow of using an internal standard for quantitative analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a scientifically sound and regulatory-accepted approach for the validation of analytical methods for aromatic compounds. Its ability to mimic the behavior of the analyte throughout the analytical process provides a high degree of accuracy and precision, which is essential for generating reliable data for regulatory submissions. While the cost of deuterated standards is higher than that of structural analogs, the enhanced data quality and robustness of the method justify their use in the development and validation of bioanalytical assays for pharmaceutical and environmental analysis.
References
Safety Operating Guide
Proper Disposal of 1,4-Dimethoxybenzene-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 1,4-Dimethoxybenzene-d4, a deuterated aromatic ether. The following procedures integrate immediate safety protocols, standard disposal methods, and considerations for sustainable laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2]
Key Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Spill Response: In case of a spill, avoid generating dust.[1] Dampen the solid material with a suitable solvent like ethanol, and transfer it to a sealed container for disposal.[4]
Standard Disposal Protocol
The standard and most immediate method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₈H₆D₄O₂ | N/A |
| Appearance | White crystalline solid | [1] |
| Primary Hazards | Skin and eye irritation | [1][2] |
| Incompatible Materials | Strong oxidizing agents | N/A |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly sealed container | [3] |
| Disposal Classification | Hazardous Waste (must be determined by the generator in accordance with local, state, and federal regulations) | [5][6][7] |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
It should be collected separately from other waste streams to avoid cross-contamination and unintended reactions. Do not mix with aqueous waste if possible.[8]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting the solid waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".[6]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is kept closed except when adding waste.[8]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a collection.
-
One of the Safety Data Sheets for 1,4-Dimethoxybenzene suggests "Flinn Suggested Disposal Method #15" as an option.[1] While the specific details of this proprietary method are found in the Flinn Scientific Catalog/Reference Manual, the general principle of their methods is to provide guidance for the safe management and disposal of laboratory chemicals in compliance with regulations.[3][9][10][11] It is imperative to consult this manual directly and verify the appropriateness of the method with your local and institutional regulations.
Advanced Consideration: Deuterium (B1214612) Recovery
Deuterium is a valuable and expensive stable isotope.[9] For laboratories equipped with the appropriate expertise and resources, exploring the recovery of deuterium from this compound can be a sustainable and cost-effective practice. This aligns with the principles of green chemistry by minimizing waste and conserving valuable resources.
Conceptual Experimental Protocol for Deuterium Recovery
Disclaimer: This is a conceptual protocol based on established chemical principles of hydrogen-deuterium exchange. It should be adapted and validated by qualified researchers in a controlled laboratory setting.
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the this compound waste in a non-deuterated solvent.
-
Introduce a source of exchangeable protons (e.g., H₂O) and a suitable catalyst. Research suggests that catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can facilitate H/D exchange on aromatic rings.
-
-
Exchange Reaction:
-
Heat the reaction mixture under controlled conditions to facilitate the exchange of deuterium from the aromatic ring with protons from the solvent. The specific temperature and reaction time will need to be optimized.
-
-
Separation and Purification:
-
After the reaction, the deuterated water (D₂O) or other deuterated solvent can be separated from the now non-deuterated 1,4-Dimethoxybenzene and the catalyst, likely through distillation or other separation techniques.
-
The recovered deuterated solvent can then be purified for reuse.
-
-
Disposal of Byproducts:
-
The remaining non-deuterated 1,4-Dimethoxybenzene should then be disposed of as hazardous chemical waste following the standard protocol outlined above.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
Caption: Step-by-step workflow for the standard disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. flinnsci.com [flinnsci.com]
- 2. flinnsci.com [flinnsci.com]
- 3. vsbit.org [vsbit.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Exchange reactions of benzene, toluene, and m-xylene with deuterium on silica–alumina and alumina catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. flinnsci.com [flinnsci.com]
- 9. forestry-suppliers.com [forestry-suppliers.com]
- 10. flinnsci.com [flinnsci.com]
- 11. flinnsci.com [flinnsci.com]
Essential Safety and Logistical Information for Handling 1,4-Dimethoxybenzene-d4
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Dimethoxybenzene-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Identification: this compound is a combustible solid that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion may lead to gastrointestinal irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves | Appropriate gloves to prevent skin exposure.[1][5] |
| Protective clothing | To prevent skin exposure.[1][5] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if exposure limits are exceeded, irritation is experienced, or when handling large quantities.[1][5][6] |
Operational Plans: Handling and Storage
Proper handling and storage are critical for maintaining a safe laboratory environment.[3]
Safe Handling Procedures:
-
Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Verify that an eyewash station and safety shower are readily accessible.[1][3]
-
Use non-sparking tools.[3]
Storage Requirements:
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3]
-
It is recommended to store this material in a refrigerator.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing.[1][2] Flush skin with plenty of water for at least 15 minutes.[1] Wash the affected area with soap and water.[3] Seek medical attention if irritation occurs.[2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Response:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[6]
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Dampen the solid spill material with ethanol (B145695) to prevent it from becoming airborne.[6]
-
Collect Spill: Use absorbent paper dampened with ethanol to pick up any remaining material.[6] Transfer the dampened material and absorbent paper into a suitable, sealed container for disposal.[2][6]
-
Decontaminate: Wash the spill site with ethanol followed by a soap and water solution.[6]
Waste Disposal:
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[5]
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Do not reuse the container.[5]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,4-DIMETHOXYBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
